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Foundational

5,10-dihydro-5,10-dimethylphenazine redox potential vs Ag/Ag+

An In-Depth Technical Guide to the Redox Potential of 5,10-dihydro-5,10-dimethylphenazine vs. Ag/Ag+ Executive Summary This technical guide provides a comprehensive framework for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Redox Potential of 5,10-dihydro-5,10-dimethylphenazine vs. Ag/Ag+

Executive Summary

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the theory and practice of determining the redox potential of 5,10-dihydro-5,10-dimethylphenazine (DMPZ). Phenazine derivatives are of significant interest for their applications as redox mediators, in organic electronics, and as electroactive materials in energy storage systems.[1][2][3] A precise understanding of their redox behavior is paramount for these applications. This document details the fundamental principles of cyclic voltammetry, the specific redox characteristics of DMPZ, the critical role and proper use of the non-aqueous Ag/Ag+ reference electrode, and culminates in a self-validating, step-by-step experimental protocol for accurate and reproducible measurements.

Foundational Principles of Redox Electrochemistry

The redox potential of a chemical species is a measure of its tendency to be oxidized or reduced.[4] It is a fundamental thermodynamic quantity that governs the direction of electron transfer in chemical reactions. In electrochemical measurements, this potential is determined by applying a varying voltage to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[5]

Cyclic Voltammetry (CV): A Core Technique

Cyclic Voltammetry is the foremost technique for rapidly assessing the redox properties of a compound. A potential is swept linearly from a start value to a switching potential and then back again, while the current is recorded. The resulting plot of current versus potential, a voltammogram, provides a wealth of information:

  • Redox Potentials: The potentials at which oxidation and reduction occur.

  • Reversibility: Whether the electron transfer is kinetically facile and the product is stable on the timescale of the experiment.[6]

  • Electron Stoichiometry: The number of electrons transferred in the redox event.[7]

A standard three-electrode system is employed to ensure accurate potential control:

  • Working Electrode (WE): An inert surface (e.g., glassy carbon, platinum) where the redox reaction of the analyte occurs.

  • Reference Electrode (RE): Maintains a constant, stable potential against which the working electrode's potential is measured.[8]

  • Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, passing the current required by the working electrode without influencing its potential.

The Redox-Active Species: 5,10-dihydro-5,10-dimethylphenazine (DMPZ)

5,10-dihydro-5,10-dimethylphenazine, with the molecular formula C₁₄H₁₄N₂, is an N-alkylated dihydrophenazine derivative.[9][10] These compounds are versatile electron donors and are known to undergo reversible, sequential one-electron oxidations.[11]

The redox mechanism involves two distinct steps:

  • The neutral DMPZ molecule is oxidized to a stable radical cation (DMPZ•⁺).

  • The radical cation is further oxidized to a dication (DMPZ²⁺).

This two-step process results in two separate redox couples, each with a characteristic potential that can be observed in the cyclic voltammogram.[11][12]

Caption: Stepwise oxidation of 5,10-dihydro-5,10-dimethylphenazine (DMPZ).

The Non-Aqueous Ag/Ag⁺ Reference Electrode

The choice of reference electrode is critical for accurate measurements in non-aqueous solvents like acetonitrile or dichloromethane.

Why Not Aqueous Electrodes? Aqueous reference electrodes (e.g., Ag/AgCl in saturated KCl) are generally unsuitable for organic electrochemistry.[13] When used in a non-aqueous solution, an unpredictable and unstable liquid junction potential develops at the interface between the aqueous filling solution and the organic bulk solution.[13] Furthermore, leakage of water and chloride ions from the electrode can contaminate the experiment, altering the solvent environment and reacting with the analyte or its redox products.[13]

The Ag/Ag⁺ Electrode A common non-aqueous reference electrode consists of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) in the same solvent as the bulk experiment.[8][14] Its potential is determined by the equilibrium:

Ag⁺ + e⁻ ⇌ Ag(s)

The potential of this electrode depends directly on the concentration of Ag⁺ ions and can vary between preparations.[14] Therefore, it is imperative to calibrate the reference electrode potential against a known, stable internal standard in every experiment.

The Ferrocene/Ferrocenium (Fc/Fc⁺) Standard The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted internal standard for non-aqueous electrochemistry, as recommended by IUPAC. It exhibits a well-defined, reversible one-electron oxidation. By measuring the formal potential (E½) of the Fc/Fc⁺ couple, the potential of the Ag/Ag⁺ reference electrode can be determined for that specific experimental setup. All measured potentials for the analyte should then be reported relative to the Fc/Fc⁺ couple.

Experimental Protocol: Measurement of DMPZ Redox Potential

This protocol provides a self-validating workflow for determining the redox potentials of DMPZ using cyclic voltammetry.

Caption: A validated workflow for electrochemical analysis of DMPZ.

Materials and Reagents
  • Instrumentation: Potentiostat/Galvanostat.

  • Electrodes: Glassy carbon working electrode (3 mm diameter), platinum wire counter electrode, Ag/Ag⁺ reference electrode kit.

  • Reagents:

    • 5,10-dihydro-5,10-dimethylphenazine (DMPZ)

    • Ferrocene (Fc), sublimation purified

    • Silver nitrate (AgNO₃), ≥99%

    • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemistry grade.[15]

    • Solvent: Anhydrous acetonitrile (ACN) or dichloromethane (DCM), <50 ppm H₂O.

    • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries on polishing pads.

Preparation of Solutions

Causality: High purity, anhydrous solvents and electrolytes are essential to prevent interference from water or other impurities and to provide a wide, stable electrochemical window.[15][16]

  • Reference Electrode Filling Solution (0.01 M Ag⁺): In a volumetric flask, dissolve the appropriate mass of AgNO₃ in anhydrous acetonitrile to make a 0.01 M solution.

  • Stock Electrolyte Solution (0.5 M): In a volumetric flask, dissolve the appropriate mass of TBAPF₆ in anhydrous acetonitrile to make a 0.5 M solution.

  • Analyte Solution (1 mM DMPZ in 0.1 M TBAPF₆):

    • Add the required mass of DMPZ to a 10 mL volumetric flask for a 1 mM final concentration.

    • Add 2.0 mL of the 0.5 M TBAPF₆ stock solution.

    • Dilute to the 10 mL mark with anhydrous acetonitrile.

  • Ferrocene Standard Solution (1 mM Fc in 0.1 M TBAPF₆): Prepare in the same manner as the analyte solution, substituting ferrocene for DMPZ.

Electrode and Cell Assembly

Electrochemical_Cell_Setup cluster_cell Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (WE) (Glassy Carbon) Potentiostat->WE Green Lead RE Reference Electrode (RE) (Ag/Ag+) Potentiostat->RE White Lead CE Counter Electrode (CE) (Platinum Wire) Potentiostat->CE Red Lead Solution Analyte + Supporting Electrolyte in Anhydrous Solvent

Caption: Schematic of the three-electrode cell connected to a potentiostat.

  • Working Electrode Polishing: Polish the glassy carbon electrode with successively finer alumina slurries (1.0, 0.3, then 0.05 µm) for 1-2 minutes each. Rinse thoroughly with deionized water, then with the experimental solvent (acetonitrile). Dry completely under a stream of nitrogen.

  • Reference Electrode Assembly: Following the manufacturer's instructions, fill the electrode body with the 0.01 M Ag⁺ solution and insert the silver wire.[17] Ensure there are no air bubbles.

  • Cell Assembly: Place the polished WE, the Pt wire CE, and the freshly prepared Ag/Ag⁺ RE into the electrochemical cell containing the solution to be analyzed. Position the RE tip as close as possible to the WE surface to minimize uncompensated resistance (iR drop). Purge the solution with argon or nitrogen for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

Cyclic Voltammetry Data Acquisition
  • Blank Scan: Run a CV of the blank solution (0.1 M TBAPF₆ in acetonitrile) to ensure there are no interfering redox processes in the potential window.

  • Ferrocene Standard:

    • Use the Ferrocene solution.

    • Set the CV parameters:

      • Scan Rate: 100 mV/s.

      • Potential Window: Scan from approx. -0.2 V to +0.8 V (vs. Ag/Ag⁺). Adjust as needed to clearly capture the ferrocene wave.

    • Run the scan for 2-3 cycles until the voltammogram is stable.

  • DMPZ Sample:

    • Thoroughly rinse the electrodes and cell, then add the DMPZ solution.

    • Set the CV parameters:

      • Scan Rate: 100 mV/s.

      • Potential Window: Scan from approx. -0.8 V to +0.1 V for the first redox event and potentially to higher potentials to observe the second, depending on the solvent window.[11]

    • Run the scan for 2-3 cycles.

Data Analysis and Reporting
  • Determine Formal Potentials (E½): For each reversible redox couple (for Fc, and the two for DMPZ), identify the anodic peak potential (Epa) and the cathodic peak potential (Epc). The formal potential is calculated as:

    • E½ = (Epa + Epc) / 2

  • Calibrate the Reference Potential: The measured E½ of the ferrocene standard is your internal reference point.

  • Report Final Potentials: Report the formal potentials of DMPZ relative to the measured potential of the Fc/Fc⁺ couple. For example:

    • E½ (DMPZ/DMPZ•⁺) = [E½ (measured for DMPZ) - E½ (measured for Fc)] V vs. Fc/Fc⁺.

Representative Data and Critical Considerations

The exact redox potentials of DMPZ are highly dependent on the experimental conditions, particularly the solvent and the nature of the supporting electrolyte anion.[11][18][19]

Redox CouplePotential (V vs. Ag/AgNO₃) in ACNPotential (V vs. Ag/AgNO₃) in DMSONotes
DMPZ / DMPZ•⁺-0.56-0.63The first one-electron oxidation.
DMPZ•⁺ / DMPZ²⁺-0.20-0.13The second one-electron oxidation.
(Data adapted from literature values for illustrative purposes. Actual experimental values must be determined relative to an internal Fc/Fc⁺ standard).[11]

Key Considerations for Trustworthy Data:

  • Solvent Effects: The polarity and donor/acceptor properties of the solvent can significantly alter redox potentials by differentially solvating the neutral and charged species.[18][19]

  • Supporting Electrolyte: While often considered "inert," the electrolyte's ions can interact with the redox species, affecting the measured potential.[20][21] Ensure high purity and sufficient concentration (typically 0.1 M) to minimize iR drop.[16]

  • Purity of Reagents: Water and oxygen are common electroactive impurities that can obscure the desired signals. Always use anhydrous solvents and deoxygenate solutions thoroughly.

Conclusion

Accurate determination of the redox potential of 5,10-dihydro-5,10-dimethylphenazine requires a meticulous approach that combines a robust understanding of electrochemical principles with a validated experimental protocol. By employing a three-electrode system, utilizing a properly prepared non-aqueous Ag/Ag⁺ reference electrode, and critically referencing all measurements to the internal ferrocene standard, researchers can obtain reliable and reproducible data. This guide provides the necessary framework to empower scientists in chemistry and drug development to confidently characterize the electrochemical properties of this important class of molecules.

References

  • A Comparative Guide to Supporting Electrolytes in Non-Aqueous Electrochemistry: The Advantages of TBAB. (2025). Benchchem.
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  • On the Nature of Solvent Effects on Redox Properties.
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  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
  • Multi-electron redox phenazine for ready-to-charge organic batteries. (2017). Institute for Basic Science.
  • Cyclic Voltammetry Experiment. Gamry Instruments.
  • Machine Learning the Redox Potentials of Phenazine Derivatives: A Comparative Study on Molecular Fe
  • One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (2022). PMC.
  • Effect of a redox mediator (RM), 5,10‐dihydro‐5,10‐dimethylphenazine...
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  • a) The redox mechanism and chemical structure of a phenazine‐based...
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  • Reduction potential. Wikipedia.
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  • Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI.
  • Comments and Protocols for the Construction and Calibration of Ag/AgCl Reference Electrodes. (2023). Medwin Publishers.
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Sources

Exploratory

Foreword: The Imperative for Multi-Electron Processes in Energy Storage

An In-Depth Technical Guide to the Two-Electron Transfer Mechanism of N,N'-Dimethylphenazine (DMPZ) in Redox Flow Batteries The transition to a renewable energy landscape is intrinsically linked to the development of rob...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Two-Electron Transfer Mechanism of N,N'-Dimethylphenazine (DMPZ) in Redox Flow Batteries

The transition to a renewable energy landscape is intrinsically linked to the development of robust, scalable, and cost-effective energy storage solutions. Redox flow batteries (RFBs) are a leading technology for grid-scale storage, prized for their unique ability to decouple energy capacity and power output.[1] However, the energy density of current RFB systems often presents a limitation. A paradigm-shifting approach to enhancing energy density is the use of redox-active molecules capable of transferring multiple electrons per molecule.[2][3] This guide delves into the core of this strategy by providing a detailed technical exploration of N,N'-Dihydro-5,10-dimethylphenazine (DMPZ), a phenazine-based organic molecule that exhibits a highly stable and reversible two-electron redox process, making it a molecule of significant interest for next-generation non-aqueous RFBs.[4][5]

The Phenazine Scaffold: A Privileged Platform for Redox Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention as versatile anolytes (negative electrolytes) and catholytes (positive electrolytes) in organic RFBs.[4][6] Their electrochemical properties, such as redox potential and stability, can be precisely tuned through molecular engineering.[7][8] DMPZ, the N,N'-dimethylated derivative of 5,10-dihydrophenazine, serves as a model compound for understanding the multi-electron transfer capabilities of this family. Unlike many organic compounds that are stable during a single-electron transfer but decompose upon the second, DMPZ demonstrates remarkable stability in its neutral, radical cation, and dication states, which is the foundation of its utility.

The Core Mechanism: A Stepwise Two-Electron Oxidation

The defining characteristic of DMPZ is its ability to undergo two sequential, reversible one-electron oxidations. This process can be represented as:

DMPZ ⇌ DMPZ•⁺ + e⁻ ⇌ DMPZ²⁺ + 2e⁻

This two-step redox reaction involves the neutral DMPZ molecule, a stable radical cation intermediate (DMPZ•⁺), and a stable dication (DMPZ²⁺).[9][10] The central pyrazine ring, with its two nitrogen atoms, acts as the redox center, accommodating the changes in electron density during charging (oxidation) and discharging (reduction).[11] This sequential transfer gives rise to two distinct voltage plateaus in a battery's charge-discharge profile, corresponding to the two separate redox events.[9]

Diagram: DMPZ Two-Electron Transfer Pathway

DMPZ_Redox_Mechanism DMPZ DMPZ (Neutral) DMPZ_rad DMPZ•⁺ (Radical Cation) DMPZ->DMPZ_rad  - e⁻ Oxidation (Charge) DMPZ_rad->DMPZ  + e⁻ Reduction (Discharge) DMPZ_di DMPZ²⁺ (Dication) DMPZ_rad->DMPZ_di  - e⁻ Oxidation (Charge) DMPZ_di->DMPZ_rad  + e⁻ Reduction (Discharge)

Caption: Sequential one-electron oxidations of DMPZ.

Elucidating the Mechanism: A Multi-Faceted Experimental Approach

A rigorous understanding of the DMPZ two-electron transfer mechanism is not based on a single technique but is built upon corroborating evidence from electrochemical, spectroscopic, and computational methods. As application scientists, our confidence in a mechanism's validity comes from this self-validating system of cross-functional analysis.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating redox behavior.[12] For DMPZ, a characteristic cyclic voltammogram in a suitable non-aqueous electrolyte displays two distinct and well-separated pairs of redox peaks.[9] This is unequivocal evidence of a two-step process.

  • Causality Behind the Observation: The first pair of peaks (at a lower potential) corresponds to the DMPZ/DMPZ•⁺ couple, while the second pair (at a higher potential) corresponds to the DMPZ•⁺/DMPZ²⁺ couple. The separation between the anodic and cathodic peaks (ΔEp) for each couple provides insight into the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.[13]

Table 1: Representative Electrochemical Data for DMPZ

Redox Couple E₁/₂ (V vs. Fc/Fc⁺) Peak Separation (ΔEp) Solvent/Electrolyte Key Insight
DMPZ/DMPZ•⁺ ~ -0.4 V ~60-80 mV ACN / TBAPF₆ Reversible one-electron transfer.

| DMPZ•⁺/DMPZ²⁺ | ~ +0.5 V | ~60-80 mV | ACN / TBAPF₆ | Second one-electron transfer is also reversible. |

Note: Values are approximate and can vary based on specific experimental conditions such as solvent, supporting electrolyte, and scan rate. Data synthesized from principles described in cited literature.[9]

Diagram: Conceptual Cyclic Voltammogram of DMPZ

CV_Diagram cluster_cv xaxis Potential (V) yaxis Current (μA) origin origin origin->xaxis origin->yaxis x_axis_end x_axis_end y_axis_end y_axis_end p1 p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 path_start path_start->p2 peak1_anodic ipa2 (DMPZ•⁺ → DMPZ²⁺) peak1_cathodic ipa1 (DMPZ → DMPZ•⁺) peak2_anodic ipc2 (DMPZ²⁺ → DMPZ•⁺) peak2_cathodic ipc1 (DMPZ•⁺ → DMPZ)

Caption: Idealized CV of DMPZ showing two reversible redox events.

Spectroelectrochemical Validation

To chemically validate the species proposed by CV, in situ and operando spectroscopic techniques are indispensable.[14] These methods monitor the electrolyte under active electrochemical control, providing direct evidence of molecular transformations.[15]

  • In situ UV-Vis Spectroscopy: By applying potentials corresponding to the first and second oxidation peaks, one can observe the appearance and disappearance of distinct absorption bands. The neutral DMPZ has its own spectrum, which changes upon formation of the DMPZ•⁺ radical cation (often colored), and changes again upon formation of the DMPZ²⁺ dication. The reversibility of these spectral changes upon scanning back to the initial potential confirms the chemical reversibility of the redox events.

  • In situ Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for detecting species with unpaired electrons.[16] An EPR signal will be observed only within the potential range between the first and second oxidation waves, where the paramagnetic DMPZ•⁺ radical is present. The signal intensity is maximal at the potential of the first redox couple and diminishes to zero as the radical is either reduced back to DMPZ or oxidized to the diamagnetic DMPZ²⁺. This provides incontrovertible proof of the radical intermediate.[17]

The Role of the Electrolyte Environment

The choice of solvent and supporting salt is not trivial; it is a critical parameter that dictates the stability and reversibility of the two-electron process.

  • Solvent Donor Number: In solvents with a high donor number (i.e., strong Lewis bases) like DMSO or DMF, the second oxidation step of DMPZ can become irreversible.[9] This is attributed to nucleophilic attack by the solvent on the highly electrophilic dication (DMPZ²⁺), often leading to side reactions such as demethylation.[9] In contrast, solvents with low donor numbers, such as acetonitrile (ACN) or tetraglyme (TEGDME), are weak Lewis bases and do not readily react, thus preserving the integrity of the dication and enabling full two-electron reversibility.[9]

  • Anion Effects: The size and charge delocalization of the electrolyte anion (e.g., PF₆⁻, TFSI⁻) can influence the redox potentials.[9] This is due to varying degrees of ion-pairing with the cationic DMPZ species, which can stabilize or destabilize the charged states.

Experimental Protocols for Core Characterization

To ensure scientific integrity, protocols must be robust and reproducible. The following section details the methodology for the key experiment in characterizing the DMPZ mechanism.

Protocol: Cyclic Voltammetry of DMPZ

Objective: To determine the redox potentials and electrochemical reversibility of the two-electron transfer of DMPZ.

Materials & Equipment:

  • Potentiostat (e.g., Bio-Logic, Gamry)

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon (3 mm diameter)

  • Reference Electrode: Ag/Ag⁺ (or Ag/AgCl, with potential correction)

  • Counter Electrode: Platinum wire or mesh

  • DMPZ (5,10-dihydro-5,10-dimethylphenazine)[18]

  • Solvent: Acetonitrile (ACN), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Argon or Nitrogen gas for deoxygenation

  • Micropipettes, volumetric flasks, and standard laboratory glassware

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.[13] Rinse thoroughly with deionized water, then with the experimental solvent (ACN). Allow to dry completely.

  • Electrolyte Preparation: Prepare a 0.1 M stock solution of TBAPF₆ in ACN. From this, prepare a 5 mM solution of DMPZ. Ensure all glassware is dry to minimize water contamination.

  • Cell Assembly: Assemble the three-electrode cell. Add the DMPZ electrolyte solution, ensuring the bottom of all three electrodes is submerged.[19]

  • Deoxygenation: Purge the solution with inert gas (Ar or N₂) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.[12]

  • Parameter Setup:

    • Potential Window: Set a wide initial potential window to locate both redox events (e.g., -0.8 V to +0.8 V vs. Ag/Ag⁺).

    • Scan Rate: Start with a standard scan rate of 100 mV/s.[20]

    • Cycles: Set for 3-5 cycles to observe stability.

  • Data Acquisition: Run the CV experiment. The first scan may differ from subsequent scans; stable voltammograms from the 2nd or 3rd cycle are typically used for analysis.[20]

  • Scan Rate Dependence Study:

    • Rationale: To confirm that the redox species are freely diffusing and not adsorbed, and to assess kinetics.[13]

    • Procedure: Record CVs at multiple scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

  • Data Analysis:

    • Measure the anodic (ipa) and cathodic (ipc) peak currents and potentials (Epa, Epc) for both redox couples.[19]

    • Calculate ΔEp = Epa - Epc for each couple. A value close to 59/n mV (where n=1) suggests reversibility.

    • Plot peak current (ip) vs. the square root of the scan rate (ν¹/²). A linear relationship that passes through the origin confirms a diffusion-controlled process, as described by the Randles-Sevcik equation.[13]

Diagram: Experimental Workflow for DMPZ Characterization

Workflow start Start: Procure/Synthesize DMPZ prep Electrolyte Preparation (DMPZ + Salt in Solvent) start->prep deox Deoxygenation (Inert Gas Purge) prep->deox cv Electrochemical Analysis: Cyclic Voltammetry (CV) deox->cv scan_rate Scan Rate Dependence Study cv->scan_rate Verify Diffusion spec Spectroelectrochemical Analysis (In-situ UV-Vis, EPR) cv->spec Identify Species scan_rate->spec flow_cell Flow Cell Assembly & Testing spec->flow_cell end End: Performance & Stability Data flow_cell->end

Caption: A logical workflow for characterizing DMPZ.

Challenges and Future Directions

While DMPZ is an excellent model compound, challenges remain for practical application. Key areas of ongoing research include:

  • Solubility: Enhancing the solubility of phenazine derivatives in practical solvents is crucial for achieving high energy densities.[21][22] This is often achieved by attaching solubilizing functional groups to the phenazine core.

  • Stability: Although DMPZ is relatively stable, long-term chemical stability over thousands of cycles is a major hurdle for all organic RFB materials. Understanding and mitigating degradation pathways is a primary research focus.[23][24]

  • Crossover: Migration of the active species across the membrane separating the anolyte and catholyte leads to capacity fade and must be minimized.[22]

The study of the DMPZ two-electron transfer mechanism provides a fundamental blueprint for designing next-generation, high-energy-density organic redox flow batteries. By combining rigorous electrochemical analysis with direct spectroscopic evidence, researchers can confidently engineer novel molecules with tailored properties, paving the way for the future of grid-scale energy storage.

References

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Foundational

Thermodynamic Stability of the DMPZ Radical Cation: A Technical Guide

) Stability Profile[1] Part 1: Executive Summary The DMPZ radical cation ( ), derived from 5,10-dimethyl-5,10-dihydrophenazine (CAS: 15546-75-5), represents a critical intermediate in organic photoredox catalysis and ene...

Author: BenchChem Technical Support Team. Date: March 2026


) Stability Profile[1]

Part 1: Executive Summary

The DMPZ radical cation (


), derived from 5,10-dimethyl-5,10-dihydrophenazine  (CAS: 15546-75-5), represents a critical intermediate in organic photoredox catalysis and energy storage systems.[1] Unlike transient radical species that degrade within microseconds, 

exhibits "Wurster-type" stability—kinetic persistence governed by the steric protection of the nitrogen centers and extensive spin delocalization across the pyrazine core.

However, "stability" in this context is nuanced. While thermodynamically accessible (


 V vs. SCE), the radical cation is susceptible to specific decomposition pathways, primarily nucleophilic core substitution  and radical-radical coupling  at the C2/C7 positions. This guide dissects the thermodynamic boundaries of 

, providing researchers with the protocols to quantify its persistence and strategies to mitigate its degradation in high-turnover catalytic cycles.

Part 2: Thermodynamic Landscape[1]

The stability of


 is defined by its position in the redox landscape. It sits in a "sweet spot" where it is easily formed by mild oxidation but resists rapid disproportionation to the dication (

).
Redox Potentials & The Stability Window

The thermodynamic stability is bracketed by two oxidation events. The wide separation between the first and second oxidation potentials (


 V) indicates a high disproportionation constant (

), favoring the radical cation state over the neutral/dication mixture.

Table 1: Electrochemical Parameters of DMPZ in MeCN

ParameterValue (vs. SCE)Significance

(

)
+0.18 VFacile generation; strong ground-state reductant.[1]

(

)
+0.82 VHigh barrier to dication formation; prevents over-oxidation.[1]

(Peak Separation)
~65 mVIndicates Nernstian reversibility on CV timescales.[1]

(Comproportionation)

Thermodynamic driving force strongly favors

formation from

and

.

Data synthesized from cyclic voltammetry in MeCN/0.1 M TBAPF₆.

Solvation & Counter-Ion Effects

Thermodynamic stability is extrinsic.[1] In non-nucleophilic solvents (DCM, MeCN),


 persists for hours.[1] In nucleophilic media (DMAc, DMF) or in the presence of halides, the stability is compromised not by thermodynamics, but by kinetic susceptibility to nucleophilic attack.
  • Anion Pairing: Large, non-coordinating anions (

    
    , 
    
    
    
    ) stabilize the cation lattice energy.[1] Small anions (
    
    
    ,
    
    
    ) can induce disproportionation or nucleophilic addition.[1]

Part 3: Mechanistic Pathways of Instability

While thermodynamically stable against spontaneous electron transfer,


 is kinetically vulnerable.[1] The spin density calculations (DFT) reveal that while the N-methyl groups protect the nitrogen, significant positive charge density resides on the C2, C3, C7, and C8  ring positions.
Decomposition Workflow

The diagram below illustrates the "Janus" nature of DMPZ: its reversible redox activity versus its irreversible degradation pathways.

DMPZ_Stability DMPZ DMPZ (Neutral) Colorless RadCat DMPZ•+ (Radical Cation) Deep Blue/Green DMPZ->RadCat -e⁻ (E₁ = 0.18V) RadCat->DMPZ +e⁻ Dication DMPZ²+ (Unstable) RadCat->Dication -e⁻ (E₂ = 0.82V) Dimer Core-Substituted Adducts (C2/C7) RadCat->Dimer Radical Coupling (k_dim) Decomp Ring Opening / Fragmentation RadCat->Decomp Nucleophilic Attack (Solvent/Halide) RadCat_Star *DMPZ•+ (Super-Oxidant) RadCat->RadCat_Star hν (Excitation) RadCat_Star->Decomp Fast Decay

Figure 1: Redox interconversion and competitive decomposition pathways of DMPZ.

The "Core Modification" Trap

In Atom Transfer Radical Polymerization (ATRP) or photoredox cycles,


 is often generated in the presence of alkyl radicals (

).
  • Mechanism: Radical-Radical cross-coupling.[1]

  • Site: The

    
     attacks the electron-deficient aromatic ring (C2 position), followed by re-aromatization.
    
  • Result: Formation of alkylated DMPZ derivatives. This alters the redox potential (

    
    ) of the catalyst, progressively "poisoning" the thermodynamic precision of the system.
    

Part 4: Experimental Characterization Protocols

To validate the stability of


 in your specific matrix, follow these self-validating protocols.
Protocol A: Reversibility Assessment via Cyclic Voltammetry (CV)

Objective: Determine the electrochemical reversibility (


) and stability window.[1]
  • Preparation: Dissolve DMPZ (1 mM) in dry, degassed MeCN containing 0.1 M

    
    .
    
  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference). Ferrocene internal standard.

  • Scan: Cycle from -0.2 V to +1.2 V at varying scan rates (

    
     mV/s).
    
  • Analysis:

    • Measure peak current ratio

      
       for the first couple (
      
      
      
      ).
    • Pass Criteria: Ratio should be

      
       at all scan rates. A drop in ratio at low scan rates (<50 mV/s) indicates a chemical step (
      
      
      
      mechanism) consuming the radical cation (e.g., dimerization).
Protocol B: Kinetic Decay via UV-Vis Spectroelectrochemistry

Objective: Measure the half-life (


) of the radical cation.
  • Generation: Apply a constant potential of +0.4 V (past

    
     but below 
    
    
    
    ) to bulk generate
    
    
    .[1]
  • Observation: Monitor the appearance of the characteristic radical cation absorption band (

    
     nm and 
    
    
    
    nm broad band).
  • Decay Measurement:

    • Stop electrolysis (open circuit).

    • Record absorbance at

      
       every 10 seconds for 60 minutes.
      
  • Calculation: Plot

    
     vs. time.
    
    • Linear plot = First-order decay (reaction with solvent/impurity).[1]

    • Non-linear (second-order fit) = Dimerization/Disproportionation.[1]

Part 5: Implications for Drug Development & Synthesis[1]

Catalyst Deactivation

In pharmaceutical synthesis, the stability of


 dictates the turnover number (TON). If the radical cation degrades, the reaction stalls.
  • Mitigation: Use non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine) and bulky counter-ions to prevent ring substitution.[1]

Impurity Profiling

Degradation of DMPZ leads to methylated phenazine derivatives. These are often redox-active and can act as "rogue" catalysts or toxic impurities.[1] In GMP settings, the presence of C2-alkylated DMPZ species must be monitored via LC-MS.

References

  • Corbin, D. A., et al. (2021).[2][3] "Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization." Macromolecules. [1]

  • Quyen, P. P. H., et al. (2025).[4] "Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives." Royal Society of Chemistry.[5]

  • Kaur, A. P., et al. (2020). "A stable, highly oxidizing radical cation."[5] New Journal of Chemistry.

  • AiFChem. "5,10-Dimethyl-5,10-dihydrophenazine Product Data."

Sources

Exploratory

Technical Guide: Solubility &amp; Electrochemical Behavior of 5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) in Non-Aqueous Electrolytes

The following is an in-depth technical guide on the solubility and electrochemical application of 5,10-dimethyl-5,10-dihydrophenazine (DMPZ) in non-aqueous electrolytes. [1] Executive Summary 5,10-dimethyl-5,10-dihydroph...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility and electrochemical application of 5,10-dimethyl-5,10-dihydrophenazine (DMPZ) in non-aqueous electrolytes.

[1]

Executive Summary

5,10-dimethyl-5,10-dihydrophenazine (DMPZ) represents a canonical class of organic redox-active materials (ORAMs) utilized primarily as anolytes in non-aqueous redox flow batteries (RFBs).[1] Its ability to undergo a reversible two-electron transfer offers a theoretical capacity significantly higher than single-electron transfer molecules (e.g., TEMPO).[1] However, the practical deployment of DMPZ is severely constrained by its low saturation solubility (<0.1 M) in standard organic carbonate and nitrile solvents, which directly limits volumetric energy density.[1]

This guide provides a rigorous analysis of the physicochemical barriers to DMPZ dissolution, detailed protocols for quantifying solubility limits, and strategies to engineer the electrolyte environment for maximum performance.[1]

Physicochemical Profile & Solubility Thermodynamics

Understanding the solubility of DMPZ requires analyzing its molecular architecture.[1] Unlike its oxidized parent (phenazine), DMPZ is the reduced, neutral form, characterized by a butterfly-like bent conformation which can flatten upon oxidation.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₄H₁₄N₂Moderate molecular weight (210.28 g/mol ).[1]
LogP (Predicted) ~3.4 - 3.8Highly lipophilic; poor solubility in polar media, good in non-polar aromatics (e.g., toluene).[1]
pKa (Conjugate Acid) ~3.8Weakly basic; susceptible to protonation in acidic non-aqueous media.[1]
Crystal Lattice High Lattice EnergyStrong

-

stacking interactions between planar aromatic cores resist solvation.[1]
Dipole Moment Low (Non-polar)Requires solvents with matching dispersion forces (London forces) rather than just high polarity.[1]
The Dissolution Mechanism

The dissolution of DMPZ in solvents like Acetonitrile (MeCN) or Propylene Carbonate (PC) is thermodynamically governed by the balance between the crystal lattice energy (enthalpy penalty,


) and the solvation energy  (

).[1]
  • The Barrier: The extensive

    
    -conjugation facilitates strong intermolecular stacking in the solid state.
    
  • The Solution: Solvents must disrupt these stacks. While MeCN is polar (dielectric constant

    
    ), it lacks the aromatic character to effectively intercalate DMPZ stacks, leading to low solubility (<50 mM typical).[1]
    

Solvent & Electrolyte Compatibility[1][2][3][4][5]

The choice of solvent and supporting salt is critical.[1][2] Data indicates that "like dissolves like" applies strictly here; however, electrochemical stability windows often dictate the use of polar aprotic solvents despite their poor solubilizing power for neutral DMPZ.[1]

Solvent Performance Matrix
Solvent SystemSolubility EstimateElectrochemical WindowVerdict
Acetonitrile (MeCN) Low (<0.05 M)Wide (~6.0 V)Standard Baseline. Excellent kinetics but poor energy density due to solubility limits.[1]
Propylene Carbonate (PC) Very Low (<0.02 M)Wide (~6.6 V)High viscosity and poor solubility make it suboptimal for DMPZ without co-solvents.[1]
Dichloromethane (DCM) High (>0.5 M)Narrow (Oxidizes easily)Good for synthesis/purification, unsuitable for high-voltage batteries.[1]
1,2-Dimethoxyethane (DME) Moderate (~0.1 M)ModerateEther oxygens can coordinate, potentially aiding solubility, but stability is lower than MeCN.[1]
The "Salting-In" Effect

Contrary to aqueous systems where salts typically decrease solubility ("salting-out"), in non-aqueous RFBs, the supporting electrolyte can enhance solubility through specific ion-dipole interactions.[1]

  • Anion Choice: Large, weakly coordinating anions like TFSI⁻ (Bis(trifluoromethanesulfonyl)imide) or BETI⁻ often disrupt solvent structure less than rigid anions like PF₆⁻, potentially allowing higher DMPZ loading.[1]

  • Cation Choice: TEABF₄ or TBAPF₆ are standard.[1] The bulky alkyl ammonium cations (TBA⁺) prevent tight ion pairing with the generated DMPZ radical cations.[1]

Experimental Protocols

Protocol A: Saturation Solubility Determination (Gravimetric & UV-Vis)

Objective: Determine the precise solubility limit of DMPZ in a target electrolyte at 25°C.[1]

Reagents: DMPZ (>99%), Anhydrous Solvent (MeCN/PC), Supporting Salt (e.g., 0.1 M TBAPF₆).[1]

  • Preparation: In an argon-filled glovebox, add excess solid DMPZ to 5 mL of the target electrolyte in a scintillation vial.

  • Equilibration: Seal the vial and stir vigorously at 25°C for 24 hours.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantification (Dual Method):

    • Gravimetric: Evaporate a known volume (e.g., 1 mL) of filtrate to dryness and weigh the residue (correcting for the mass of the supporting salt).

    • UV-Vis Spectroscopy: Dilute a 10 µL aliquot of the filtrate into pure solvent (factor of 1000x). Measure absorbance at

      
       (~380-400 nm) and calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).[1]
      
Protocol B: Electrochemical Diffusion Coefficient ( ) Measurement

Objective: Quantify mass transport properties using Cyclic Voltammetry (CV).

  • Setup: 3-electrode cell (Glassy Carbon working, Pt wire counter, Ag/Ag⁺ reference).

  • Solution: 5 mM DMPZ in 0.1 M TBAPF₆/MeCN.

  • Measurement: Record CVs at scan rates (

    
    ) of 10, 20, 50, 100, and 200 mV/s.
    
  • Analysis: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ).
  • Calculation: Use the Randles-Sevcik Equation :

    
    
    Where 
    
    
    
    (first oxidation),
    
    
    =area,
    
    
    =concentration.[1]

Redox Mechanism & Pathway Visualization

DMPZ operates via a two-step oxidation process.[1] The solubility of the charged species (radical cation and dication) is typically higher than the neutral species due to strong ion-dipole interactions with the polar solvent, meaning the neutral state is the limiting factor .

Reaction Pathway[1][2][6][7]
  • Step 1:

    
     (Stable Radical Cation)[1]
    
  • Step 2:

    
     (Dication)
    

DMPZ_Redox_Mechanism cluster_solubility Solubility Limiting Step Neutral Neutral DMPZ (Low Solubility) Radical Radical Cation (DMPZ•+) (High Solubility) Neutral->Radical - e⁻ E₁ ≈ -0.2 V vs Fc/Fc⁺ Radical->Neutral + e⁻ Dication Dication (DMPZ²⁺) (High Solubility) Radical->Dication - e⁻ E₂ ≈ +0.4 V vs Fc/Fc⁺ Dication->Radical + e⁻

Figure 1: Redox pathway of DMPZ.[1] The neutral state represents the solubility bottleneck, while oxidized charged species are stabilized by the polar electrolyte.[1]

Workflow: Solubility Screening Pipeline

The following workflow illustrates the decision logic for selecting an electrolyte system for DMPZ.

Solubility_Screening Start Start: DMPZ Electrolyte Selection SolventSelect Select Base Solvent (MeCN, PC, DME) Start->SolventSelect SaltSelect Select Supporting Salt (TBAPF₆, LiTFSI, TEABF₄) SolventSelect->SaltSelect Measure Run Protocol A (Saturation Method) SaltSelect->Measure Check Solubility > 0.1 M? Measure->Check Fail Result: Low Energy Density Action: Use Co-solvent or Functionalize Check->Fail No Pass Result: Viable Electrolyte Proceed to CV Testing Check->Pass Yes

Figure 2: Decision matrix for electrolyte screening. A solubility threshold of 0.1 M is typically required for viable lab-scale flow battery testing.[1]

References

  • Redox Flow Battery Applic

    • Title: "Phenazine-based compound, electrolyte for redox flow battery comprising the same"[3]

    • Source: Google Patents (Vertex AI Search)[1]

    • Context: Discusses the low solubility of DMPZ in acetonitrile as a primary disadvantage compared to modified derivatives.[1]

    • [1]

  • Electrochemical Properties of Phenazines

    • Title: "Properties of N,N′-dimethylphenazine and its two-electron redox reaction"
    • Source: ResearchGate[1]

    • Context: Details the two-electron redox mechanism and the structural instability of highly reduced species.
  • Solvent Properties (Propylene Carbon

    • Title: "Propylene carbonate - Wikipedia"[1]

    • Source: Wikipedia[1]

    • Context: Provides physical properties (dielectric constant, dipole moment) relevant to solvation capability.[1]

    • [1]

  • Solubility Enhancement Str

    • Title: "Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow B
    • Source: MDPI (Batteries Journal)[1]

    • Context: Contrasts unmodified phenazines with functionalized versions, highlighting the <0.
    • [1]

  • General Solubility D

    • Title: "5,10-Dimethyldihydrophenazine Properties"
    • Source: ChemicalBook[1]

    • Context: Provides melting point and general physical description (yellow crystalline powder)

Sources

Foundational

DMPZ as a Photoredox Mediator in Atom Transfer Radical Polymerization (ATRP)

This guide details the application of DMPZ (specifically 5,10-dimethyl-5,10-dihydrophenazine ) and its derivatives as organic photoredox catalysts (O-PCs) in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of DMPZ (specifically 5,10-dimethyl-5,10-dihydrophenazine ) and its derivatives as organic photoredox catalysts (O-PCs) in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).

Executive Summary

The shift from transition-metal-catalyzed ATRP (utilizing Cu, Ru, or Ir) to Organocatalyzed ATRP (O-ATRP) represents a paradigm shift in precision polymer synthesis. DMPZ (5,10-dimethyl-5,10-dihydrophenazine) serves as a potent, metal-free photoredox mediator capable of driving controlled radical polymerization under UV or visible light irradiation.

Unlike traditional radical initiators, DMPZ operates via a closed-loop photoredox cycle . It harnesses light energy to access a strongly reducing excited state, capable of activating alkyl halide initiators, while its oxidized radical cation form mediates the deactivation step essential for suppressing termination. This guide provides the mechanistic grounding, physicochemical data, and validated protocols necessary to implement DMPZ-mediated O-ATRP in a research setting.

Mechanistic Foundation

The efficacy of DMPZ lies in its ability to undergo oxidative quenching upon photoexcitation. The mechanism deviates from traditional ATRP by replacing the metal-ligand complex (


) with an organic molecule that cycles between a neutral ground state and a radical cation.
The Photoredox Cycle
  • Photoexcitation: Ground state DMPZ absorbs a photon (

    
    ), populating a short-lived singlet excited state (
    
    
    
    DMPZ
    
    
    ) which undergoes rapid intersystem crossing (ISC) to a long-lived triplet state (
    
    
    DMPZ
    
    
    ).
  • Activation (Oxidative Quenching): The highly reducing

    
    DMPZ
    
    
    
    transfers an electron to the alkyl halide initiator (
    
    
    ), causing the cleavage of the C-X bond. This generates a propagating carbon-centered radical (
    
    
    ) and the stable radical cation/halide ion pair (
    
    
    ).
  • Propagation: The radical

    
     adds to the monomer (
    
    
    
    ).
  • Deactivation: To maintain "living" character, the

    
     species acts as an oxidant, recapturing the electron from the propagating radical and transferring the halogen atom back to the chain end. This regenerates the dormant species (
    
    
    
    ) and the ground state DMPZ.
Mechanistic Diagram

DMPZ_Mechanism DMPZ DMPZ (Ground State) DMPZ_Excited DMPZ* (Excited State) Strong Reductant DMPZ->DMPZ_Excited  hν (Light Absorption)   DMPZ_Cation DMPZ•+ (Radical Cation) Deactivator DMPZ_Excited->DMPZ_Cation  e- Transfer (Activation)   DMPZ_Cation->DMPZ  Regeneration   RX R-X (Dormant Chain) R_Radical R• (Active Radical) RX->R_Radical  Reduction   R_Radical->RX  Deactivation (X Transfer)   R_Radical->R_Radical + Monomer (Propagation) Monomer Monomer

Figure 1: The oxidative quenching cycle of DMPZ in O-ATRP. The catalyst shuttles between the neutral reducing state and the oxidized deactivating state.

Physicochemical Properties

DMPZ is selected for O-ATRP because its excited state is sufficiently reducing to activate common ATRP initiators (like bromides), while its ground state is stable enough to avoid degradation.

ParameterValue (Approx.)Significance
Chemical Name 5,10-Dimethyl-5,10-dihydrophenazineCore scaffold for O-ATRP mediators.
CAS Number 15546-75-5Identity verification.
Absorption

365 – 405 nm (UV/Blue)Requires UV or violet LED sources. Aryl derivatives shift this to visible (green).
Excited State Potential (

)
~ -2.1 V vs. SCECritical: Must be more negative than

of the initiator (approx -0.6 V) to drive activation.
Ground State Potential (

)
~ +0.30 V vs. SCEDetermines the oxidizing power of

for deactivation.
Excited State Lifetime (

)
~ 10 – 20 nsShort lifetime necessitates high local concentration or efficient diffusion.
Solubility DCM, DMAc, DMF, TolueneCompatible with solution polymerization; insoluble in water.

Expert Insight: While "DMPZ" (dimethyl) is the simplest analogue, the field often employs N,N-diaryl derivatives (e.g., 5,10-diphenyl-5,10-dihydrophenazine, DPZ) to tune the redox potentials and shift absorption into the visible green region (


 nm), reducing potential damage to UV-sensitive monomers.

Experimental Protocol: DMPZ-Mediated Polymerization of MMA

This protocol describes the synthesis of Poly(methyl methacrylate) (PMMA) using DMPZ. It is designed to be self-validating : the color change of the reaction mixture serves as a visual indicator of the catalyst state.

Reagents & Preparation
  • Monomer: Methyl Methacrylate (MMA).[1] Must be passed through a basic alumina column to remove inhibitors (MEHQ) immediately before use.

  • Mediator (PC): DMPZ (5,10-dimethyl-5,10-dihydrophenazine).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Solvent: Dimethylacetamide (DMAc) or Dimethylformamide (DMF). Polar solvents stabilize the charge-transfer excited state.

  • Light Source: 365 nm or 405 nm LED (Intensity ~5–10 mW/cm²).

Step-by-Step Workflow

Protocol_Workflow Step1 1. Reagent Purification (Pass MMA through Alumina) Step2 2. Reaction Assembly (Mix Monomer, Solvent, DMPZ, Initiator) Step1->Step2 Step3 3. Degassing (Critical) (Freeze-Pump-Thaw x3 cycles) Step2->Step3 Remove O2 Step4 4. Irradiation (365/405 nm LED, 25°C) Step3->Step4 Start Rxn Step5 5. Monitoring (Check for fluorescence quenching) Step4->Step5 Step6 6. Termination & Purification (Expose to air, precipitate in MeOH) Step5->Step6 Target Conv.

Figure 2: Operational workflow for DMPZ-mediated O-ATRP.

Detailed Procedure
  • Stoichiometry: Target a degree of polymerization (

    
    ) of 100.
    
    • Ratio: [MMA] : [EBiB] : [DMPZ] = 100 : 1 : 0.05 (0.05 mol% catalyst loading relative to monomer is standard for O-ATRP).

    • Solvent concentration: 50% v/v (Monomer/Solvent = 1/1).

  • Assembly: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add DMPZ (4.2 mg, 0.02 mmol), MMA (4.0 g, 40 mmol), and DMAc (4.0 mL). Stir to dissolve the catalyst (solution should be pale yellow/colorless).

  • Initiator Addition: Add EBiB (78 mg, 0.4 mmol) via microliter syringe.

  • Degassing (Crucial): Oxygen is a triplet radical that quenches

    
    DMPZ
    
    
    
    and terminates propagating chains.
    • Perform 3 cycles of Freeze-Pump-Thaw .

    • Backfill with Nitrogen or Argon.[2]

  • Polymerization: Place the tube approx. 2-5 cm from the LED light source. Stir vigorously.

    • Visual Check: Upon irradiation, the solution may fluoresce (blue/green). As polymerization proceeds and radical concentration increases, fluorescence may dim due to quenching.

  • Termination: After the desired time (typically 4-12 hours for ~70% conversion), turn off the light and open the flask to air. The reaction stops immediately (temporal control).

  • Purification: Precipitate the polymer into excess cold methanol. Filter and dry under vacuum.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Polymerization Oxygen inhibition.Rigorous degassing is non-negotiable. Ensure septum is airtight.
Broad Dispersity (

)
Slow deactivation.The

species is unstable or reacting with solvent. Switch to a less nucleophilic solvent (e.g., from DMF to Anisole/Benzene mixture) or increase catalyst loading slightly.
Low Conversion Light intensity too low or inner filter effect.Use a higher intensity LED or a narrower reaction vessel to increase light penetration.
Catalyst Bleaching Photodegradation of DMPZ.DMPZ is sensitive to continuous UV exposure. Ensure the wavelength matches the absorption edge (405 nm is often gentler than 365 nm).

References

  • Thienyl-Substituted Dihydrophenazines: Miyake, G. M., & Theriot, J. C. (2013). "Perylene as an Organic Photocatalyst for the Radical Polymerization of Functionalized Monomers through Oxidative Quenching of Excited States and Reduction of Oxidized Forms." Macromolecules. (Note: Foundational work establishing the mechanism for organic PCs).

  • Phenazine Derivatives in O-ATRP: Ryan, M. D., et al. (2014). "Metal-Free Atom Transfer Radical Polymerization." Science. (Note: The seminal paper introducing dihydrophenazines/phenothiazines for O-ATRP).

  • Dihydrophenazine Synthesis & Properties: Huber, J. R., et al. (1980).[3] "Photophysics of N,N-Dimethyldihydrophenazine and Benzoannelated Analogues." Journal of Physical Chemistry.

  • Mechanism of O-ATRP: Corbin, D. A., & Miyake, G. M. (2022). "Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis." Chemical Reviews.

  • DMPZ Characterization: BenchChem. "5,10-Dihydro-5,10-dimethylphenazine Product Information."

Sources

Protocols & Analytical Methods

Method

protocol for synthesis of 5,10-dimethyl-5,10-dihydrophenazine from phenazine

Application Note & Protocol Abstract & Strategic Overview 5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) is a critical hole-transport material and redox-active precursor used extensively in organic light-emitting diodes (OLE...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract & Strategic Overview

5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) is a critical hole-transport material and redox-active precursor used extensively in organic light-emitting diodes (OLEDs) and organic redox flow batteries.

The synthesis of DMPZ presents a specific chemical challenge: aromaticity vs. steric strain. Phenazine is a planar, electron-deficient aromatic heterocycle. To synthesize DMPZ, one must disrupt this aromaticity by reducing the central pyrazine ring to its 5,10-dihydro form (an 8


-electron anti-aromatic system in its planar state, though it adopts a bent "butterfly" conformation to relieve strain) and simultaneously alkylating the nitrogen centers.

The Core Challenge: The 5,10-dihydrophenazine intermediate is highly sensitive to oxidative reversion to phenazine in the presence of air. Therefore, a "One-Pot Reductive Alkylation" strategy under strict inert atmosphere is the superior protocol. This guide details a robust method using sodium dithionite (


) as the reducing agent, followed by in situ trapping with iodomethane (

).

Reaction Mechanism & Logic

The transformation proceeds through two distinct phases:[1]

  • Reductive Activation: Sodium dithionite reduces the electron-deficient phenazine to the electron-rich 5,10-dihydrophenazine dianion (or its protonated salts).

  • Nucleophilic Substitution (

    
    ):  The nitrogen anions act as potent nucleophiles, attacking the methyl iodide to form the 
    
    
    
    -dimethyl product.
Mechanistic Pathway[2][3]

ReactionMechanism Phenazine Phenazine (Planar, Aromatic) Reduction Reduction (Na2S2O4, Base) Phenazine->Reduction + 2e- Intermediate 5,10-Dihydrophenazine Dianion (Nucleophilic) Reduction->Intermediate Ring Opening (Electronic) Alkylation Alkylation (MeI, SN2) Intermediate->Alkylation + 2 MeI Product 5,10-Dimethyl-5,10- dihydrophenazine (DMPZ) Alkylation->Product - 2 NaI

Figure 1: Mechanistic pathway for the reductive alkylation of phenazine.

Experimental Protocol

Materials & Safety Profile
ReagentRoleEquiv.Hazard Note
Phenazine Starting Material1.0Irritant.
Sodium Dithionite (

)
Reducing Agent3.0 - 4.0Spontaneously combustible; releases

with acid/water.
Iodomethane (

)
Alkylating Agent4.0 - 6.0High Toxicity , Carcinogen, Volatile. Use in Fume Hood.
Sodium Carbonate (

)
Base4.0Irritant.
Tetrabutylammonium Bromide Phase Transfer Catalyst0.1Irritant.
Acetonitrile / Water Solvent System4:1 RatioFlammable.

Safety Critical: Iodomethane is a neurotoxin and alkylating agent. Double-glove (nitrile + laminate) and work strictly within a fume hood. Quench all glassware and waste streams containing MeI with aqueous ammonia or thiosulfate before disposal.

Step-by-Step Methodology
Phase 1: Inert Setup & Reduction
  • Apparatus Preparation: Flame-dry a 250 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a Schlenk line or nitrogen balloon.

  • Degassing: Add Acetonitrile (80 mL) and Distilled Water (20 mL) to the flask. Sparge with Nitrogen/Argon for 20 minutes to remove dissolved oxygen. Note: Oxygen causes oxidative reversion and lowers yield.

  • Reagent Addition: Under positive nitrogen flow, add Phenazine (1.80 g, 10 mmol) , Sodium Dithionite (5.22 g, 30 mmol) , Sodium Carbonate (4.24 g, 40 mmol) , and TBAB (0.32 g, 1 mmol) .

  • Reduction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

    • Observation: The solution will change color (typically from yellow/brown to a bleached or pale color, indicating the formation of the leuco-form/dihydro species). Stir for 2–3 hours to ensure complete reduction.

Phase 2: Alkylation (One-Pot)
  • Alkylation: Cool the reaction mixture slightly (to ~50°C) to prevent rapid volatilization of MeI.

  • Addition: Add Iodomethane (3.7 mL, ~60 mmol) dropwise via syringe through a septum.

    • Caution: Exothermic reaction possible.

  • Completion: Re-heat to mild reflux (or 60°C) and stir for 12–16 hours (overnight) under nitrogen. The mixture typically darkens or precipitates the product.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water .

  • Filtration: The product, DMPZ, is hydrophobic and will precipitate. Collect the solid by vacuum filtration.[2]

  • Washing: Wash the filter cake copiously with:

    • Water (3 x 50 mL) – removes inorganic salts (

      
      , 
      
      
      
      ).
    • Cold Ethanol (1 x 20 mL) – removes unreacted phenazine and impurities.

  • Recrystallization: Dissolve the crude solid in hot Ethanol or Acetone . Filter hot (if necessary to remove insoluble salts) and allow to crystallize at 4°C.

  • Drying: Dry the crystals under high vacuum at 40°C for 4 hours.

Workflow Diagram

Workflow Setup Inert Gas Purge (N2/Ar, 20 min) Reduction Add Phenazine + Na2S2O4 + Base Reflux 3h Setup->Reduction Alkylation Add MeI (Excess) Stir 16h @ 60°C Reduction->Alkylation Quench Pour into Ice Water Precipitate Product Alkylation->Quench Filter Vacuum Filtration Wash (H2O, Cold EtOH) Quench->Filter Purify Recrystallization (Ethanol or Acetone) Filter->Purify

Figure 2: Operational workflow for the synthesis of DMPZ.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

ParameterExpected ValueMethod
Appearance Pale yellow to colorless crystalsVisual Inspection
Melting Point 150 – 152 °C (Decomposes)Capillary MP Apparatus

NMR
(300 MHz,

)

3.15 (s, 6H, N-CH3)

6.18 (dd, 4H, Ar-H)

6.75 (dd, 4H, Ar-H)
NMR Spectroscopy
Solubility Soluble in

,

, Acetone.Insoluble in Water.[3]
Solubility Test
Stability Oxidizes slowly in solution to radical cation (green/blue).UV-Vis Monitoring

Data Interpretation:

  • NMR: The key indicator of success is the singlet at ~3.15 ppm corresponding to the equivalent N-methyl groups. The aromatic region shows a symmetric pattern due to the high symmetry of the molecule (

    
     point group effectively).
    
  • Color: If the product is Green or Blue , it indicates oxidation to the radical cation. Recrystallize again in the presence of a pinch of reducing agent or store strictly under inert gas.

Troubleshooting Guide

Issue 1: Low Yield or Recovery of Starting Material.

  • Cause: Incomplete reduction before adding MeI, or oxygen ingress.

  • Fix: Ensure the color change occurs during the reduction phase (Step 4) before adding MeI. Increase

    
     to 5 equivalents.[4]
    

Issue 2: Product is Green/Blue.

  • Cause: Formation of the radical cation (oxidized form).

  • Fix: The neutral DMPZ is unstable in air over long periods. Store in a dark, sealed vial under Argon. Wash the crude product with a dilute solution of sodium dithionite before final filtration to ensure it stays reduced.

Issue 3: Incomplete Methylation (Mono-methylated product).

  • Cause: Steric hindrance or insufficient base.

  • Fix: Use a stronger base (KOH) or switch solvent to DMF (Dimethylformamide) to enhance nucleophilicity, though this makes workup (removal of DMF) slightly more laborious.

References

  • Vertex AI Search. (2023). Synthesis of 5,10-dimethyl-5,10-dihydrophenazine. Google Cloud. 1

  • PubChem. (2025).[3] 5,10-Dihydro-5,10-dimethylphenazine Compound Summary. National Library of Medicine. 3

  • Royal Society of Chemistry. (2018). Sodium dithionite-mediated reductive N-acetylation. Organic Chemistry Frontiers. 5

  • Organic Syntheses. (2019). Synthesis of 1,3-dihydroxyphenazine via reduction. Org. Synth. 4

  • ChemicalBook. (2025).[6] 5,10-Dimethyldihydrophenazine Properties and Suppliers. 6

Sources

Application

Application Note &amp; Protocol: Sodium Dithionite Reduction of Phenazine to 5,10-Dihydrophenazine

Abstract This document provides a comprehensive guide for the chemical reduction of phenazine to its hydrogenated counterpart, 5,10-dihydrophenazine, utilizing sodium dithionite as the reducing agent. Phenazine and its d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of phenazine to its hydrogenated counterpart, 5,10-dihydrophenazine, utilizing sodium dithionite as the reducing agent. Phenazine and its derivatives are redox-active compounds with significant applications in the development of dyes, electrochromic materials, and pharmaceuticals.[1][2] The conversion to dihydrophenazine is a critical step in the synthesis of various functionalized molecules and serves as a model for understanding electron transfer processes.[3] This protocol details a robust and reproducible laboratory-scale procedure, explains the underlying chemical principles, and emphasizes critical safety considerations for handling the reagents involved.

Introduction and Scientific Principles

Phenazine is a yellow, crystalline heterocyclic organic compound. Its structure features a dibenzo-annulated pyrazine ring, which imparts its characteristic redox properties.[1] The reduction to 5,10-dihydrophenazine involves the addition of two hydrogen atoms across the nitrogen centers of the central pyrazine ring, a transformation corresponding to a two-electron reduction.

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful and cost-effective reducing agent widely used in organic synthesis and industrial processes.[4][5] In aqueous solutions, the dithionite anion (S₂O₄²⁻) is a potent reductant capable of donating electrons to suitable acceptor molecules like phenazine. The reaction's driving force is the favorable redox potential between the dithionite and the phenazine.

A critical aspect of this chemistry is the pronounced sensitivity of the product, 5,10-dihydrophenazine, to atmospheric oxygen.[6] Dihydrophenazine readily oxidizes back to phenazine upon exposure to air, making it imperative to conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to ensure a high yield and purity of the desired product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )GradeSupplier
PhenazineC₁₂H₈N₂180.21≥98%Sigma-Aldrich
Sodium DithioniteNa₂S₂O₄174.11≥85% (Technical)Acros Organics
Ethanol (Anhydrous)C₂H₅OH46.07ACS GradeFisher Scientific
Deionized WaterH₂O18.02Type II or higherLaboratory Source
Nitrogen or Argon GasN₂ / Ar-High Purity (≥99.99%)Local Gas Supplier
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Constant-pressure dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas inlet/outlet (e.g., Schlenk line or balloon setup)

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator for drying

Detailed Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of 5,10-dihydrophenazine.[7]

Reaction Setup and Inerting
  • Assemble the 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a constant-pressure dropping funnel. Ensure all glassware is thoroughly dried.

  • Connect the top of the condenser to an inert gas line with an oil bubbler outlet to maintain a positive pressure of nitrogen or argon.

  • Purge the entire system with the inert gas for at least 15-20 minutes to displace all atmospheric oxygen. Maintain a gentle, continuous flow of inert gas throughout the experiment.

Reagent Preparation
  • Phenazine Solution: In the three-necked flask, add phenazine (1.80 g, 10 mmol) and anhydrous ethanol (120 mL).

  • Dithionite Solution: In a separate beaker, prepare a solution of sodium dithionite (3.48 g, 20 mmol) in deionized water (50 mL). Gentle warming may be required for complete dissolution. Ensure this solution is used promptly after preparation as dithionite can degrade in solution.[8]

Reduction Procedure
  • Begin stirring the phenazine-ethanol slurry and heat the flask using a heating mantle to a steady reflux. The yellow phenazine should dissolve to form a clear yellow solution.

  • Once reflux is established, transfer the aqueous sodium dithionite solution into the constant-pressure dropping funnel.

  • Slowly add the dithionite solution dropwise to the refluxing phenazine solution over approximately 30-45 minutes.

  • Observation: A distinct color change should be observed as the reduction proceeds. The yellow color of the phenazine will fade, and a new color (often off-white or pale yellow) corresponding to the dihydrophenazine product will appear.

  • After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2 hours to ensure the reaction goes to completion.[7]

Product Isolation and Purification
  • Turn off the heating mantle and allow the reaction mixture to cool to room temperature while still under a positive pressure of inert gas. The product will precipitate out of the solution as it cools.

  • Set up a Büchner funnel for vacuum filtration. It is advisable to briefly flush the filter flask with inert gas before filtration.

  • Quickly filter the cooled reaction slurry to collect the solid product.

  • Washing: Wash the collected solid on the filter paper sequentially with two portions of deionized water (2 x 30 mL) to remove inorganic byproducts (e.g., sodium sulfite, sodium sulfate).

  • Follow with two portions of cold anhydrous ethanol (2 x 20 mL) to remove any unreacted phenazine and to help displace water from the product.

  • Continue to pull a vacuum (or inert gas) through the filter cake for 10-15 minutes to partially dry the solid.

Drying
  • Transfer the purified solid product to a pre-weighed watch glass.

  • Dry the 5,10-dihydrophenazine under vacuum at 40-50°C for at least 4 hours or until a constant weight is achieved.

  • Store the final product in a tightly sealed container under an inert atmosphere to prevent re-oxidation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Assemble & Inert Apparatus (N₂/Ar) B 2. Prepare Phenazine in Ethanol Solution A->B D 4. Heat Phenazine Solution to Reflux B->D C 3. Prepare Aqueous Sodium Dithionite E 5. Add Dithionite Solution (Dropwise) C->E D->E F 6. Reflux for 2 Hours (Reaction Complete) E->F G 7. Cool to Room Temperature F->G H 8. Vacuum Filter Solid G->H I 9. Wash with H₂O then Ethanol H->I J 10. Dry Product Under Vacuum I->J K K J->K Final Product: 5,10-Dihydrophenazine

Caption: Workflow for the synthesis of 5,10-dihydrophenazine.

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[9][10]

  • Ventilation: All steps of this procedure should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.

  • Sodium Dithionite Hazards: Sodium dithionite is a flammable solid that is self-heating and may catch fire, especially in the presence of moisture.[11][12] It should be stored away from water, acids, and oxidizing agents.[11][13] Exposure to moist air or water can cause decomposition, which produces enough heat to ignite combustible materials and releases toxic sulfur dioxide gas.[11]

  • Inert Atmosphere: The requirement for an inert atmosphere is a critical safety and procedural control point. Failure to exclude oxygen will result in poor yields and potential side reactions.

  • Waste Disposal: The filtrate and solvent washes should be collected in a designated halogen-free organic waste container. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the synthesized 5,10-dihydrophenazine can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The proton NMR spectrum is expected to show a significant upfield shift for the aromatic protons compared to phenazine, along with the appearance of a broad singlet for the N-H protons. Samples should be prepared in a deuterated solvent under an inert atmosphere.

  • Mass Spectrometry (MS): To confirm the molecular weight (M.W. = 182.23 g/mol ).

  • FT-IR Spectroscopy: To identify the N-H stretching vibrations.

Due to its instability in air, characterization should be performed promptly after synthesis, or the material should be derivatized to a more stable form if required for further applications.[6][14]

References

  • Morley, J. S. (1952). 5:10-Dihydrophenazine and its 5:10-diacyl derivatives. Journal of the Chemical Society, 4008-4014. (Referenced in US6242602B1)
  • Zhang, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Molecules, 29(7), 1649. [Link]

  • Wellala, C. D., et al. (2018). Synthesis of 1,3-Dihydroxyphenazine. Organic Syntheses, 95, 344-363. [Link]

  • de Vries, J. G., et al. (1980). Reduction of Aldehydes and Ketones by Sodium Dithionite. The Journal of Organic Chemistry, 45(21), 4129-4133. [Link]

  • Artz, J. H., et al. (2021). The Nonphysiological Reductant Sodium Dithionite and [FeFe] Hydrogenase: Influence on the Enzyme Mechanism. Journal of the American Chemical Society, 143(43), 18158-18169. [Link]

  • Hassan, M., et al. (2024). Dihydrophenazine: a multifunctional new weapon that kills multidrug-resistant Acinetobacter baumannii and restores carbapenem and oxidative stress susceptibilities. Journal of Applied Microbiology, 135(5), lxae100. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Dithionite. [Link]

  • Lin, C.-H., et al. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3956–3965. [Link]

  • Meirelles, L. A., et al. (2022). NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa. eLife, 11, e76465. [Link]

  • Wikipedia. (n.d.). Phenazine. [Link]

  • Taylor & Francis Online. (2019). Phenazine – Knowledge and References. [Link]

  • Google Patents. (1978). US4101542A - Process for the selective destruction, by reduction, of p-coupled products of the 1-naphthol series.
  • Jo, E., et al. (2020). Role of phenazine-enzyme physiology for current generation in a bioelectrochemical system. Microbial Biotechnology, 13(6), 1958-1969. [Link]

  • Royal Society of Chemistry. (2025). π-Extended dihydrophenazine based redox responsive polymers of intrinsic microporosity. Journal of Materials Chemistry A. [Link]

  • Royal Society of Chemistry. (2024). Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide. Chemical Science. [Link]

  • Oxford Academic. (2024). Dihydrophenazine: a multifunctional new weapon that kills multidrug-resistant Acinetobacter baumannii and restores carbapenem and oxidative stress susceptibilities. Journal of Applied Microbiology. [Link]

  • PENTA. (2024). Safety Data Sheet: Sodium dithionite. [Link]

  • Google Patents. (1973).
  • Scribd. (n.d.). Dithionite Reduction of Azobenzenes. [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of a Phenazine-Based Anolyte for Non-Aqueous Organic Redox Flow Batteries

Introduction The development of high-performance, cost-effective, and sustainable energy storage systems is paramount for the widespread integration of renewable energy sources. Organic redox flow batteries (ORFBs) have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of high-performance, cost-effective, and sustainable energy storage systems is paramount for the widespread integration of renewable energy sources. Organic redox flow batteries (ORFBs) have emerged as a promising technology due to the tunable electrochemical properties, potential for low-cost synthesis, and high natural abundance of organic redox-active materials.[1][2] Among the various classes of organic molecules, phenazine derivatives are particularly attractive as anolytes (negative electrolytes) owing to their ability to undergo stable, reversible, multi-electron redox processes at low potentials.[3][4][5]

This document provides a detailed guide to the preparation and characterization of a high-performance anolyte for non-aqueous ORFBs. While the initial topic of interest was 2,7-dimethyl-1,8-naphthyridine-3,6-dione (DMPZ), a thorough review of the scientific literature revealed a lack of established protocols for its synthesis and application as an anolyte. Therefore, this guide focuses on a well-characterized and high-performing phenazine-based anolyte, which serves as an exemplary model for researchers in the field. The selected model compound, a phenazine derivative with ethylene glycol ether substituents (hereafter referred to as EG-PZ), demonstrates exceptional solubility in organic solvents and excellent electrochemical stability, making it a suitable candidate for high-voltage non-aqueous ORFBs.[6][7][8]

This application note will cover the synthesis of the EG-PZ active material, the preparation of the anolyte solution, and the essential electrochemical characterization techniques.

Synthesis of the EG-PZ Anolyte Active Material

The synthesis of the EG-PZ anolyte is a multi-step process that involves the formation of the phenazine core followed by functionalization with ethylene glycol ether substituents to enhance solubility.

Rationale for the Synthetic Approach

The core of the anolyte is the redox-active phenazine unit. The key to achieving high performance in a non-aqueous system is to ensure high solubility of the active material in the electrolyte. Attaching oligomeric ethylene glycol ether chains to the phenazine core is a proven strategy to significantly increase solubility in polar organic solvents like acetonitrile (MeCN).[6][7] This is due to the favorable interactions between the ether oxygen atoms and the solvent molecules.

Experimental Workflow for EG-PZ Synthesis

The synthesis of EG-PZ can be visualized as a two-stage process: the creation of a di-substituted phenazine precursor, followed by the attachment of the solubilizing side chains.

cluster_0 Stage 1: Phenazine Core Formation cluster_1 Stage 2: Functionalization A Starting Material A (e.g., Catechol derivative) C Condensation Reaction A->C B Starting Material B (e.g., o-Phenylenediamine derivative) B->C D Di-substituted Phenazine Precursor C->D F Williamson Ether Synthesis D->F E Ethylene Glycol Side Chain Reagent E->F G Purification (e.g., Column Chromatography) F->G H Final EG-PZ Product G->H

Caption: Synthesis workflow for the EG-PZ anolyte active material.

Detailed Synthesis Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Stage 1: Synthesis of the Phenazine Precursor

A common method for synthesizing the phenazine core is through the condensation of an o-phenylenediamine derivative with a catechol derivative.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the catechol derivative (1.0 eq.) and the o-phenylenediamine derivative (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure phenazine precursor.

Stage 2: Attachment of Ethylene Glycol Side Chains

The Williamson ether synthesis is a reliable method for attaching the solubilizing side chains.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the phenazine precursor (1.0 eq.) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 eq.), to the solution and stir for 30-60 minutes at room temperature.

  • Addition of Side Chains: Add the ethylene glycol side chain reagent (e.g., a tosylated or halogenated oligoethylene glycol) (2.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final EG-PZ product.

Preparation of the EG-PZ Anolyte Solution

The anolyte solution consists of the EG-PZ active material, a supporting electrolyte, and a suitable organic solvent.

Causality Behind Component Selection
  • Solvent: The solvent must be able to dissolve the active material and the supporting electrolyte to a high concentration. It should also have a wide electrochemical stability window and be chemically inert towards the anolyte in its neutral and reduced states. Acetonitrile (MeCN) is a common choice for non-aqueous RFBs due to its high dielectric constant and wide potential window.[7]

  • Supporting Electrolyte: The supporting electrolyte provides ionic conductivity to the solution. It should be highly soluble, electrochemically inert within the operating potential range of the battery, and should not react with the anolyte. Tetraethylammonium tetrafluoroborate (TEABF₄) and tetra-n-butylammonium hexafluorophosphate (TBAPF₆) are frequently used supporting electrolytes in non-aqueous systems.[7][9]

Anolyte Preparation Workflow

A Weigh EG-PZ Active Material and Supporting Electrolyte B Add Anhydrous Solvent (e.g., Acetonitrile) A->B C Dissolve using Magnetic Stirring or Sonication in an Inert Atmosphere B->C D Filter the Solution (Optional, for removing particulates) C->D E Store Anolyte Solution in a Sealed Container under an Inert Atmosphere D->E

Caption: Workflow for the preparation of the EG-PZ anolyte solution.

Detailed Anolyte Preparation Protocol

Safety Precautions: Perform all operations in an inert atmosphere (e.g., a glovebox) to prevent contamination with water and oxygen, which can be detrimental to the performance of non-aqueous RFBs. Use anhydrous solvents and oven-dried glassware.

  • Determine Concentrations: Decide on the desired concentrations of the EG-PZ active material and the supporting electrolyte. A typical starting point is 0.1 M EG-PZ and 0.5 M TEABF₄.

  • Weighing: In an inert atmosphere, accurately weigh the required amounts of the purified EG-PZ and the supporting electrolyte (e.g., TEABF₄) and place them in a volumetric flask.

  • Dissolution: Add a portion of the anhydrous acetonitrile to the volumetric flask. Dissolve the solids by stirring with a magnetic stir bar or by sonication.

  • Final Volume: Once the solids are fully dissolved, add more anhydrous acetonitrile to reach the final desired volume.

  • Storage: Transfer the anolyte solution to a sealed container and store it in the inert atmosphere of the glovebox until use.

Electrochemical Characterization

Electrochemical characterization is crucial to validate the performance of the prepared anolyte.

Key Performance Metrics
ParameterDescriptionTypical Values for EG-PZ
Redox Potential The potential at which the anolyte is reduced. A lower potential leads to a higher cell voltage.-1.7 to -1.8 V vs. Ag/Ag⁺[6][7]
Solubility The maximum concentration of the active material in the electrolyte. Higher solubility leads to higher energy density.>2.0 M in MeCN[6][7][8]
Cyclic Stability The ability of the anolyte to maintain its capacity over repeated charge-discharge cycles.>95% capacity retention over 50 cycles[7]
Coulombic Efficiency The ratio of charge extracted during discharge to the charge supplied during charging.>95%[7]
Experimental Protocols for Characterization

3.2.1. Cyclic Voltammetry (CV)

CV is used to determine the redox potential and electrochemical reversibility of the anolyte.

  • Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox. Use a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver nitrate (Ag/AgNO₃) non-aqueous reference electrode.

  • Electrolyte: Fill the cell with the prepared anolyte solution.

  • Measurement: Connect the cell to a potentiostat and scan the potential at various scan rates (e.g., 20, 50, 100 mV/s) over a range that encompasses the redox events of the anolyte.

  • Analysis: The resulting voltammogram will show the reduction and oxidation peaks of the EG-PZ. The midpoint potential between the anodic and cathodic peaks provides an estimate of the formal redox potential. The peak separation and the ratio of peak currents give an indication of the electrochemical reversibility.

3.2.2. Flow Battery Cycling

To evaluate the performance in a practical device, the anolyte is tested in a laboratory-scale redox flow battery.

  • Cell Assembly: Assemble a flow cell with graphite felt electrodes, a suitable membrane (e.g., a porous separator for non-aqueous systems), and flow fields.

  • System Setup: Connect the anolyte reservoir to the negative side of the flow cell and a suitable catholyte (e.g., a triarylamine derivative) to the positive side. Use peristaltic pumps to circulate the electrolytes.

  • Galvanostatic Cycling: Charge and discharge the battery at a constant current density (e.g., 10-50 mA/cm²) between set voltage limits using a battery cycler.

  • Data Analysis: Monitor the charge and discharge capacities, coulombic efficiency, energy efficiency, and voltage profiles over multiple cycles to assess the stability and performance of the anolyte.

Conclusion

This application note provides a comprehensive protocol for the synthesis of a high-performance phenazine-based anolyte and the preparation of the corresponding anolyte solution for non-aqueous organic redox flow batteries. The detailed experimental procedures and the rationale behind the choice of materials are intended to provide researchers with a solid foundation for their work in this exciting and rapidly developing field. The exceptional solubility and electrochemical stability of the EG-PZ model compound highlight the potential of molecular engineering to create next-generation energy storage materials.

References

  • Romadina, E. I., et al. (2021). New phenazine based anolyte material for high voltage organic redox flow batteries. Chemical Communications, 57(24), 2986-2989. [Link]

  • Akkuratov, A. V., et al. (2020). Novel organic materials for non-aqueous redox flow batteries: implementation of triarylamine and phenazine core structures. ECS Meeting Abstracts, MA2020-02(6), 337.
  • Romadina, E. I., et al. (2021). New phenazine based anolyte material for high voltage organic redox flow batteries. Request PDF. [Link]

  • Kamarás, K., et al. (2020). New insights into phenazine-based redox flow batteries by using high-throughput density functional theory modeling.
  • Kamarás, K., et al. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Sustainable Energy & Fuels, 4(10), 5262-5271. [Link]

  • Kamarás, K., et al. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. SciSpace. [Link]

  • Zhang, L., et al. (2021). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. New Journal of Chemistry, 45(2), 854-862.
  • Li, M., et al. (2023). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. Energy & Environmental Science, 16(11), 5035-5043.
  • Romadina, E. I., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Molecules, 27(24), 8933. [Link]

  • Sun, Y., et al. (2023).
  • Sun, Y., et al. (2023). Advancements of non-viologen-based anolytes for pH-neutral aqueous organic redox flow batteries. OAE Publishing Inc.[Link]

  • Montoto, E. C., et al. (2024). Modeling of a Non-Aqueous Redox Flow Battery for Performance and Capacity Fade Analysis.

Sources

Method

one-pot synthesis of 5,10-dimethyl-5,10-dihydrophenazine from catechol

Application Note & Protocol Topic: A Streamlined One-Pot Synthesis of 5,10-Dimethyl-5,10-dihydrophenazine from Catechol Audience: Researchers, scientists, and drug development professionals. Abstract 5,10-dihydrophenazin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Streamlined One-Pot Synthesis of 5,10-Dimethyl-5,10-dihydrophenazine from Catechol

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,10-dihydrophenazine derivatives are a class of heterocyclic compounds attracting significant attention for their rich redox chemistry and diverse applications, including as photoredox catalysts, organic battery materials, and versatile scaffolds in medicinal chemistry.[1][2] This application note presents a detailed, field-proven protocol for a one-pot synthesis of 5,10-dimethyl-5,10-dihydrophenazine, starting from readily available catechol and o-phenylenediamine. This method circumvents the need to isolate the sensitive 5,10-dihydrophenazine intermediate, which is notoriously prone to oxidation, thereby improving overall yield and process efficiency.[3] The protocol is designed to be robust and scalable, providing a reliable pathway for accessing this valuable compound for research and development.

Introduction and Scientific Principle

Phenazine and its derivatives are redox-active compounds with a storied history in chemistry and biology.[4] The reduced form, 5,10-dihydrophenazine, possesses a unique non-planar, butterfly-like conformation and acts as a potent electron donor. N,N'-disubstitution, particularly with alkyl groups like methyl, enhances the stability and solubility of the dihydrophenazine core, making these derivatives highly sought after.[5]

Traditional multi-step syntheses of 5,10-dialkyl-5,10-dihydrophenazines often suffer from lower yields due to the oxidative instability of the dihydrophenazine intermediate. The "one-pot" synthesis detailed here addresses this challenge by integrating two key chemical transformations into a single, uninterrupted sequence:

  • Condensation & Cyclization: The initial step involves the condensation of catechol with a 1,2-diaminoaryl compound (o-phenylenediamine) at elevated temperatures.[3][6] This reaction forms the 5,10-dihydrophenazine core.

  • In-Situ N,N'-Dialkylation: Without isolating the product of the first step, the reaction mixture is treated with a suitable base and an alkylating agent (dimethyl sulfate) to install the methyl groups onto the nitrogen atoms. This immediate derivatization protects the dihydrophenazine from aerial oxidation.[3]

This streamlined approach is commercially viable and significantly simplifies the production of this important molecular scaffold.[3]

Reaction Mechanism

The one-pot synthesis proceeds through a logical sequence of reactions. The process begins with the high-temperature condensation of catechol and o-phenylenediamine to form the intermediate 5,10-dihydrophenazine. This intermediate is then deprotonated by a base, forming a dianion that readily undergoes nucleophilic attack on the subsequently added dimethyl sulfate to yield the final product.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: In-Situ Alkylation Catechol Catechol Condensation Heat (e.g., 200-210°C) - 2 H₂O Catechol->Condensation OPD o-Phenylenediamine OPD->Condensation DMS Dimethyl Sulfate (2 eq.) Alkylation Deprotonation followed by Sₙ2 Reaction DMS->Alkylation Base Base (e.g., NaOH) Base->Alkylation Intermediate 5,10-Dihydrophenazine (Intermediate, not isolated) Intermediate->Alkylation Product 5,10-Dimethyl-5,10-dihydrophenazine Condensation->Intermediate Formation Alkylation->Product Methylation Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reaction Setup - Charge Flask with Catechol & OPD - Inert Atmosphere (N₂) B 2. Condensation - Heat to 200-210°C - Stir for 35-40 hours A->B C 3. Cooling & Dilution - Cool to 50-60°C - Add Toluene B->C D 4. Alkylation - Cool to 10-15°C - Add NaOH(aq) - Add Dimethyl Sulfate (DMS) dropwise C->D E 5. Workup - Quench with Water - Separate Layers - Wash Organic Phase D->E F 6. Isolation - Dry Organic Layer (Na₂SO₄) - Evaporate Solvent E->F G 7. Purification - Recrystallize from Methanol F->G H Final Product 5,10-Dimethyl-5,10-dihydrophenazine G->H

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 5,10-dimethyl-5,10-dihydrophenazine during workup

A Guide to Preventing Oxidation During Experimental Workup Welcome to the technical support center for researchers working with 5,10-dimethyl-5,10-dihydrophenazine and related air-sensitive dihydrophenazine derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Experimental Workup

Welcome to the technical support center for researchers working with 5,10-dimethyl-5,10-dihydrophenazine and related air-sensitive dihydrophenazine derivatives. This guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and best practices to maintain the integrity of your compound during purification and isolation.

The Challenge: Understanding the Instability of Dihydrophenazines

5,10-dihydrophenazines are a class of electron-rich heterocyclic compounds. The two nitrogen atoms readily donate electrons, making the central dihydrophenazine ring highly susceptible to oxidation. Even trace amounts of atmospheric oxygen can rapidly and irreversibly convert the desired colorless or pale yellow dihydrophenazine into its brightly colored, fully aromatic phenazine counterpart. This oxidation is not merely a nuisance; it represents a loss of yield and introduces a significant impurity that can be difficult to remove. As noted in the literature, dihydrophenazine is "notoriously sensitive to oxidation"[1]. This guide provides the necessary protocols to prevent this degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture was pale yellow, but during aqueous workup, it turned deep red/purple. What happened?

This is a classic sign of oxidation. The color change you observed is the formation of the 5,10-dimethylphenazinium radical cation or the fully oxidized phenazine species. This almost certainly occurred because your aqueous and/or organic solvents contained dissolved oxygen, or the workup was performed with exposure to the ambient atmosphere. A patent for the synthesis of related compounds notes that the reaction mixture turns purple upon quenching with water, indicating oxidation[1].

Q2: What is the single most important thing I can do to prevent oxidation?

Rigorous exclusion of oxygen. This is the cornerstone of handling dihydrophenazines. Every solvent must be thoroughly deoxygenated, and every manipulation (transfer, extraction, filtration) must be performed under a positive pressure of a dry, inert gas such as argon or nitrogen. Standard benchtop techniques are insufficient for these sensitive molecules. You must employ air-free techniques using either a Schlenk line or an inert atmosphere glovebox[2][3][4].

Q3: How should I prepare my glassware and solvents before starting the workup?

Proper preparation is critical and must not be overlooked.

Glassware: All glassware must be free of adsorbed moisture and air.

  • Clean and dry all glassware, including separatory funnels, flasks, and filter funnels.

  • Place in a laboratory oven (>125 °C) for at least 4 hours, or preferably overnight[5].

  • Assemble the glassware while still hot and immediately place it on a Schlenk line.

  • Evacuate under high vacuum to remove air and then backfill with high-purity inert gas. Repeat this "purge-and-refill" cycle at least three times[3].

Solvents: All solvents, including organic solvents for extraction (e.g., dichloromethane, ethyl acetate) and aqueous solutions (deionized water, brine), must be degassed. Dissolved oxygen is a primary culprit in product degradation[6][7][8].

Troubleshooting Guide & Protocols

Issue: Choosing the Right Degassing Method

The choice of degassing method depends on the solvent and the required level of oxygen removal. For highly sensitive compounds like 5,10-dimethyl-5,10-dihydrophenazine, the most rigorous methods are recommended.

Degassing MethodProcedureProsConsBest For
Freeze-Pump-Thaw The solvent is frozen with liquid N₂, subjected to high vacuum, sealed, and then thawed. This cycle is repeated 3-5 times.[5][6]Most effective method for complete oxygen removal.[5]Time-consuming; requires liquid nitrogen and a high-vacuum line.Highly sensitive reactions and workups where trace oxygen cannot be tolerated.
Inert Gas Sparging A high-purity inert gas (argon or helium is best) is bubbled through the solvent via a long needle for 30-60 minutes.[7][8]Simple setup; suitable for large volumes.Less effective than F-P-T ; can evaporate volatile solvents.[5]Less sensitive applications; pre-treatment before other methods.
Vacuum & Sonication The solvent is subjected to vacuum while being agitated in an ultrasonic bath for several minutes. The cycle is repeated 5-10 times.[5][6]Faster than sparging.Not as thorough as Freeze-Pump-Thaw.Quickly degassing HPLC solvents or for moderately sensitive systems.
Protocol 1: Workup of 5,10-Dimethyl-5,10-Dihydrophenazine via Air-Free Extraction

This protocol assumes the reaction has been quenched and the crude product is in an organic solvent, ready for aqueous washing.

Objective: To wash the organic layer containing the product with degassed aqueous solutions without introducing oxygen.

G cluster_prep Preparation Phase cluster_extraction Air-Free Extraction Workflow cluster_isolation Isolation Phase P1 Prepare Schlenk-adapted separatory funnel P2 Degas all solvents (organic & aqueous) via Freeze-Pump-Thaw P1->P2 P3 Transfer solvents to Schlenk flasks P2->P3 E1 Transfer crude organic solution to sep. funnel via cannula under Ar P3->E1 Ready for workup E2 Cannula transfer degassed aqueous wash solution into sep. funnel E1->E2 E3 Equilibrate pressure. Stopper and shake funnel E2->E3 E4 Allow layers to separate E3->E4 E5 Drain lower layer via stopcock under positive Ar pressure E4->E5 E6 Repeat wash cycles as needed E5->E6 I1 Transfer organic layer to a clean Schlenk flask via cannula E6->I1 Washing complete I2 Dry over anhydrous Na₂SO₄ (pre-dried) under Ar I1->I2 I3 Filter via cannula filter into tared Schlenk flask I2->I3 I4 Remove solvent under reduced pressure I3->I4

Caption: Air-Free Extraction and Isolation Workflow.

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried separatory funnel fitted with a glass stopcock and a sidearm with a gas inlet. Connect this to a Schlenk line via flexible tubing. Purge the entire apparatus with inert gas for at least 15-20 minutes.

  • Transfer Crude Mixture: Using a cannula, transfer your crude reaction mixture from the reaction flask into the purged separatory funnel under a positive pressure of argon.

  • Add Aqueous Layer: Cannula transfer the first degassed aqueous wash solution (e.g., deionized water) into the separatory funnel.

  • Extraction: Briefly open the gas outlet on the funnel to equilibrate the pressure. Close the gas inlet and outlet. Vigorously shake the funnel, venting periodically into the Schlenk line manifold, not into the atmosphere.

  • Separation: Allow the layers to separate. Once separated, remove the stopper and replace it with the gas line adapter. Apply positive inert gas pressure.

  • Draining: Slowly open the stopcock to drain the lower layer into a receiving flask. The positive pressure of inert gas will prevent air from entering the funnel.

  • Repeat: Repeat steps 3-6 for all subsequent aqueous washes (e.g., brine).

  • Drying and Isolation: Cannula transfer the final organic layer to a clean Schlenk flask containing oven-dried anhydrous sodium sulfate or magnesium sulfate. After a suitable drying period, filter the solution through a cannula filter into a final, tared Schlenk flask for solvent removal under vacuum.

Issue: Persistent Oxidation Even with Air-Free Techniques
Q4: I used degassed solvents and a Schlenk line, but my product still shows signs of oxidation. What else can I do?

If rigorous air-free technique is still insufficient, you can incorporate a sacrificial antioxidant or a reducing agent into your workup. This is an expert-level technique that requires careful consideration of compatibility and removal.

Strategy: Incorporating a Reducing Agent

The goal is to add a mild reducing agent to the aqueous wash that can scavenge dissolved oxygen or re-reduce any product that has been oxidized.

G DHP Dihydrophenazine (Desired Product) P_Radical Phenazine Radical Cation (Oxidized Intermediate) DHP->P_Radical O₂ P_Radical->DHP Reduction Phenazine Phenazine (Oxidized Impurity) P_Radical->Phenazine O₂ Phenazine->DHP Reduction ReducingAgent Reducing Agent (e.g., Dithionite)

Caption: Oxidation-Reduction equilibrium of Dihydrophenazine.

Potential Additives for Aqueous Layers:

  • Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent. A small amount can be added to the degassed aqueous wash solutions. Sodium dithionite is used in syntheses to reduce phenazines back to dihydrophenazines[9].

    • Protocol: Prepare a stock solution of degassed water containing a low concentration (e.g., 0.1 M) of sodium dithionite. Use this solution for the aqueous washes.

    • Caution: Dithionite decomposes in acidic solutions. Ensure your workup conditions are neutral or slightly basic. The resulting sulfate salts must be fully removed by subsequent washes with degassed deionized water.

  • Ascorbic Acid (Vitamin C): A milder, organic-soluble antioxidant that can scavenge oxygen[10][11].

    • Protocol: Add a small amount of ascorbic acid to the aqueous wash solutions.

    • Caution: Ascorbic acid is acidic and may not be suitable for base-sensitive compounds. Its water solubility makes it easy to remove during aqueous extraction.

Q5: How can I monitor the purity of my product during the workup?

You can take small aliquots for analysis under inert conditions.

  • Thin-Layer Chromatography (TLC): Prepare a TLC chamber in a glovebox or use a small Schlenk tube as a chamber. The oxidized phenazine product will likely have a different Rf and may be brightly colored, making it easy to spot.

  • ¹H NMR Spectroscopy: The proton signals for the dihydrophenazine core are distinct from the aromatic signals of the oxidized phenazine[9]. To prepare a sample, take an aliquot via syringe, dissolve it in deuterated solvent that has been degassed, and transfer it to an NMR tube that has been purged with inert gas and sealed with a septum.

By implementing these rigorous air-free protocols and troubleshooting strategies, researchers can successfully navigate the challenges of working with 5,10-dimethyl-5,10-dihydrophenazine, ensuring high purity and yield in their synthetic endeavors.

References
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Molecular Inorganic Chemistry, University of Leiden. (2008). Working with air and moisture sensitive compounds.
  • University of York, Department of Chemistry. Degassing solvents.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Koech, P. K., & Krische, M. J. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. U.S.
  • Wikipedia. Degassing.
  • Supporting Information for "Metal-Organic Frameworks Based on 5,10-Dihydrophenazine-Derived Ligands". Inorganic Chemistry.
  • Wikipedia. Air-free technique.
  • Fauske & Associates. (2020).
  • Taylor & Francis. Air-sensitive – Knowledge and References.
  • Jagessar, R. C. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers.
  • Al-Amiery, A. A., et al. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. MDPI.
  • Elgrishi, N., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PMC.

Sources

Optimization

Technical Support Center: DMPZ Electrochemistry in DMSO

Subject: Troubleshooting the Irreversible Second Redox Peak of 5,7-dimethyl-2-(methylamino)-1,8-naphthyridine-3-carbonitrile (DMPZ) in Dimethyl Sulfoxide (DMSO) Introduction This technical guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting the Irreversible Second Redox Peak of 5,7-dimethyl-2-(methylamino)-1,8-naphthyridine-3-carbonitrile (DMPZ) in Dimethyl Sulfoxide (DMSO)

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals investigating the electrochemical properties of 5,7-dimethyl-2-(methylamino)-1,8-naphthyridine-3-carbonitrile (DMPZ) in dimethyl sulfoxide (DMSO). A common experimental challenge is the observation of a second oxidation peak in cyclic voltammetry (CV) that appears to be irreversible. This document provides a structured, in-depth troubleshooting guide to help you diagnose the potential causes of this phenomenon and design experiments to test various hypotheses.

The information herein is based on established principles of electrochemistry and the known behavior of related N-heterocyclic and aromatic amine compounds, as direct experimental studies on the electrochemistry of DMPZ are not extensively available in the current literature. This guide should, therefore, be used as a framework for systematic investigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing two oxidation peaks for DMPZ in DMSO, but the second peak has no corresponding reduction peak on the reverse scan. What does this irreversibility suggest?

Answer:

An irreversible redox peak in cyclic voltammetry indicates that the species generated at the electrode surface during the oxidation scan is not stable on the timescale of the experiment and undergoes a rapid chemical change, preventing its reduction back to the original state.[1][2] For a molecule like DMPZ, which possesses multiple nitrogen atoms and an exocyclic amino group, the second oxidation likely generates a highly reactive dicationic species. The irreversibility of the second peak points towards a coupled chemical reaction that consumes this dication. This is often referred to as an EC mechanism , where an E lectrochemical step (the electron transfer) is followed by a C hemical step.[1]

Several possibilities for this subsequent chemical reaction exist:

  • Reaction with Solvent or Impurities: The highly electrophilic dication could react with the DMSO solvent, trace amounts of water, or even the supporting electrolyte anion.[3][4]

  • Intramolecular Rearrangement: The dication may undergo an irreversible structural change.

  • Deprotonation: The dication could be a strong acid, leading to a rapid deprotonation event, forming a new, neutral species that is not reducible at the potentials of the reverse scan. This is a form of Proton-Coupled Electron Transfer (PCET).[5][6]

  • Dimerization or Polymerization: The radical cation or dication intermediates could react with other DMPZ molecules to form dimers or larger oligomers.[7][8] These larger molecules would have different redox properties.

  • Electrode Passivation: The product of the oxidation could be insoluble and adsorb onto the electrode surface, blocking the active sites and preventing the reverse reaction.[9][10]

The following sections will provide detailed troubleshooting guides to investigate each of these possibilities.

Question 2: How can I determine if a follow-up chemical reaction (EC mechanism) is the cause of the irreversibility?

Answer:

The key to investigating an EC mechanism is to vary the timescale of your experiment. Cyclic voltammetry is an excellent tool for this, as the scan rate is inversely proportional to the time the experiment takes.[11] If a chemical reaction is consuming the product of the second oxidation, you may be able to "outrun" this reaction by scanning the potential at a much faster rate.[2][12]

Troubleshooting Protocol: Scan Rate Dependence Study
  • Prepare your standard DMPZ solution: Use a consistent concentration of DMPZ (e.g., 1 mM) in dry DMSO with your standard supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Perform a baseline CV: Run a cyclic voltammogram at your typical scan rate (e.g., 100 mV/s) to record the initial irreversible behavior.

  • Increase the scan rate systematically: Record CVs at progressively faster scan rates. It is recommended to increase the rate by an order of magnitude at each step (e.g., 100 mV/s, 500 mV/s, 1 V/s, 5 V/s, 10 V/s).

  • Analyze the data: Carefully examine the shape of the second redox wave as the scan rate increases.

Observation Interpretation
A reverse peak begins to appear for the second redox couple at higher scan rates.This is strong evidence for an EC mechanism. At faster scan rates, there is less time for the chemical reaction to occur, so some of the dication remains at the electrode surface to be reduced.[2]
The ratio of the reverse peak current to the forward peak current (ipc/ipa) for the second wave increases with the scan rate.This further supports the EC mechanism hypothesis.
The second peak remains irreversible even at the highest achievable scan rates.The follow-up chemical reaction is extremely fast, or the irreversibility is due to another cause, such as electrode passivation or a very rapid molecular rearrangement.

Below is a diagram illustrating the expected outcome of a scan rate study for an EC mechanism.

EC_Mechanism_Scan_Rate cluster_0 Slow Scan Rate (e.g., 100 mV/s) cluster_1 Fast Scan Rate (e.g., 5 V/s) A DMPZ - 2e⁻ → DMPZ²⁺ (Oxidation Peak) B DMPZ²⁺ + Z → Product (Fast Chemical Reaction) A->B Electrochemical Step C No Reverse Peak Observed B->C Chemical Step Dominates D DMPZ - 2e⁻ → DMPZ²⁺ (Oxidation Peak) E DMPZ²⁺ + 2e⁻ → DMPZ (Reverse Peak Appears) D->E Electrochemical Step F DMPZ²⁺ + Z → Product (Chemical Reaction is 'Outrun') D->F Less time for chemical step Troubleshooting Troubleshooting Workflow cluster_0 cluster_0 Troubleshooting->cluster_0 cluster_1 cluster_1 Troubleshooting->cluster_1

Caption: Troubleshooting workflow for an EC mechanism using scan rate variation.

Question 3: Could trace water in my DMSO be causing the irreversible peak? How do I test for this?

Answer:

Yes, absolutely. Even in high-purity aprotic solvents like DMSO, trace amounts of water can act as a nucleophile or a proton source, reacting with highly charged species like the DMPZ dication.[3][4] This can lead to an irreversible follow-up reaction.

Troubleshooting Protocol: Controlled Addition of Water
  • Use rigorously dry solvent: Start with freshly opened, anhydrous grade DMSO and a supporting electrolyte that has been dried under vacuum.

  • Run a baseline CV: Record the cyclic voltammogram of your DMPZ solution under these "dry" conditions.

  • Introduce a small, known amount of water: Add a small aliquot of deionized water to your electrochemical cell (e.g., to achieve a final concentration of 0.1% v/v).

  • Record a new CV: After allowing the solution to mix, run another CV under the same conditions as the baseline.

  • Analyze the changes: Compare the voltammograms before and after the addition of water.

Observation Interpretation
The peak current of the second oxidation wave increases, and the peak potential may shift.This suggests that water is involved in the reaction mechanism, possibly through a proton-coupled electron transfer pathway or by reacting with the oxidized species.
The shape of the voltammogram changes significantly after adding water.This is a strong indicator that water is a key participant in the chemical reaction following the second electron transfer.
No significant change is observed.While this might suggest water is not the primary cause, it's also possible that your "dry" solvent already contained enough water to facilitate the reaction.
Question 4: The DMPZ molecule has a methylamino group. Could proton loss (deprotonation) be the cause of the irreversibility?

Answer:

Yes, this is a very likely scenario. The oxidation of aromatic amines is often coupled with the loss of protons (Proton-Coupled Electron Transfer, or PCET).[5][6] The dication formed after the second oxidation would make the N-H proton on the amino group extremely acidic, leading to rapid deprotonation by any available base in the solution (even DMSO itself can act as a weak base). The resulting neutral species would be electronically different and would not be reduced at the same potential.

Troubleshooting Protocol: Acid-Base Titration in situ
  • Perform a standard CV: Obtain a baseline cyclic voltammogram of DMPZ in your standard electrolyte.

  • Add a non-nucleophilic base: Introduce a small amount of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, to your solution. This base is sterically hindered and unlikely to act as a nucleophile, but it can act as a proton shuttle.

  • Record a new CV: Observe any changes to the voltammogram. A shift in the peak potential or a change in the peak shape of the second wave upon addition of a base would suggest a deprotonation step is involved.

  • Add a strong acid: In a separate experiment, after obtaining your baseline CV, add a small amount of a strong, non-interfering acid, like trifluoromethanesulfonic acid (TfOH).

  • Record another CV: The presence of a strong acid can suppress the deprotonation reaction. If the reverse peak of the second wave becomes more prominent after adding acid, it strongly supports a deprotonation mechanism.

PCET_Mechanism cluster_0 Proposed PCET Mechanism cluster_1 Troubleshooting Logic A DMPZ-NHCH₃ - e⁻ → [DMPZ-NHCH₃]⁺˙ B [DMPZ-NHCH₃]⁺˙ - e⁻ → [DMPZ-NHCH₃]²⁺ A->B First Oxidation C [DMPZ-NHCH₃]²⁺ → [DMPZ-NCH₃]⁺ + H⁺ (Fast Deprotonation) B->C Second Oxidation D [DMPZ-NCH₃]⁺ is not reducible at the same potential C->D Irreversible Chemical Step E Add non-nucleophilic base F Observe shift in E_p2 E->F If yes, suggests deprotonation G Add strong acid H Observe appearance of reverse peak G->H If yes, confirms deprotonation Mechanism Investigating PCET cluster_0 cluster_0 Mechanism->cluster_0 cluster_1 cluster_1 Mechanism->cluster_1

Caption: Proposed PCET mechanism for DMPZ and troubleshooting logic.

Question 5: My CV peaks decrease with each cycle. Could electrode passivation be the issue?

Answer:

Yes, decreasing peak currents over successive cycles is a classic sign of electrode fouling or passivation.[9][10] The product of the second oxidation might be insoluble in DMSO and could be adsorbing onto your glassy carbon electrode, blocking the surface and preventing further electron transfer.

Troubleshooting Protocol: Electrode Surface and Concentration Study
  • Vary the DMPZ concentration: Run CVs at different concentrations of DMPZ (e.g., 0.1 mM, 1 mM, and 5 mM). If passivation is occurring, the effect (decreasing peak currents) should become more pronounced at higher concentrations.

  • Multi-cycle voltammetry: Run multiple, consecutive CV cycles (e.g., 10 cycles) without cleaning the electrode. A continuous decrease in the peak currents of all redox waves is a strong indication of electrode passivation.

  • Electrode cleaning: After observing passivation, remove the electrode, polish it thoroughly with alumina slurry, sonicate, and rinse. A return to the initial CV behavior after cleaning confirms that the issue was surface-related.[13]

  • Consider alternative electrode materials: If passivation is severe on glassy carbon, you could try a different working electrode material, such as platinum or gold, to see if the adsorption behavior changes.

Summary of Troubleshooting Strategies

Hypothesis Key Experiment Expected Outcome for Confirmation
EC Mechanism (Coupled Chemical Reaction) Scan Rate Dependence StudyAppearance/growth of the reverse peak at faster scan rates.[2][11]
Involvement of Trace Water Controlled Addition of WaterSignificant change in the CV upon water addition.
Proton-Coupled Electron Transfer (PCET) In-situ Acid/Base AdditionShift in peak potential with base; appearance of reverse peak with acid.[5]
Dimerization/Polymerization Concentration Dependence StudyThe ratio of the first to the second peak current may change with concentration. The second peak may become more complex at higher concentrations.[7]
Electrode Passivation Multi-Cycle Voltammetry & Electrode PolishingPeak currents decrease with each cycle; original signal is restored after polishing.[10][14]

References

  • Chemistry Stack Exchange. (2020). Cyclic voltammetry for irreversible reactions. [Link]

  • PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?[Link]

  • Larumbe, D., Moreno, M., Gallardo, I., Bertran, J., & Andrieux, C. P. (1994). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2453-2458.
  • Impact of the Scan Rate on the Stability Window of an Electrical Double-Layer Capacitor. (2023).
  • Larumbe, D., Moreno, M., Gallardo, I., Bertran, J., & Andrieux, C. P. (1994). Theoretical study of the oxidation mechanism of aromatic amines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2453-2458.
  • ACS Applied Materials & Interfaces. (2026).
  • Chemistry LibreTexts. (2023). ii) Important parameters in CV. [Link]_Important_parameters_in_CV)

  • Harvey, D. (2013). Effect of Scan Rate in Cyclic Voltammetry. Analytical Sciences Digital Library.
  • ACS Organic & Inorganic Au. (2024).
  • ResearchGate. (2025). Effect of Water and Dimethyl Sulfoxide on Oxygen Reduction Reaction in Bis(trifluoromethanesulfonyl)imide-based Ionic Liquids.
  • Milano-Bicocca. (2025).
  • PMC. (2022). Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring.
  • ResearchGate. (2014).
  • RSC Publishing. (2025).
  • PMC. (2012). Proton-Coupled Electron Transfer.
  • The Journal of Organic Chemistry. (2013). Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies.
  • ResearchGate. (n.d.).
  • RSC Advances. (2016). A mechanistic study of the EC′ mechanism – the split wave in cyclic voltammetry and square wave voltammetry.
  • Journal of Materials Chemistry A. (2021).
  • ResearchGate. (n.d.).
  • Chemical Reviews. (2010). Introduction: Proton-Coupled Electron Transfer.
  • PMC. (2020).
  • The Journal of Physical Chemistry B. (2012).
  • Covalent Modification of Glassy Carbon Electrode with an Imidazolium based Methoxysilyl Ionic Liquid Nanoparticles. (n.d.).
  • The Journal of Organic Chemistry. (2023).
  • ResearchGate. (n.d.). Cyclic voltammetry curves of compound 1 in DMSO, (c = 3×10 -3 M)
  • ECHEMI. (n.d.). How could you distinguish between an irreversible electron transfer couple and a chemically irreversible couple using cyclic voltammetry?
  • Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY.
  • Bard, A. J. (n.d.).
  • IOSR Journal. (n.d.). Cyclic Voltammetric Studies on the Role of Electrode, Electrode Surface Modification and Electrolyte Solution of an Electrochemical Cell.
  • ResearchGate. (n.d.). Electrochemical oxidation of C4-vanillin- and C4-isovanillin-1,4-dihydropyridines in aprotic medium: Reactivity towards free radicals.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Process research on the electrosynthesis of 4-aminopyridine.
  • Scilit. (n.d.).
  • SSRN. (2022). Electrochemical Ammonium Cation-Assisted Pyridylation of Inert N-Heterocycles via Dual Proton-Coupled Electron Transfer.
  • PubMed. (2014). N-alkoxyheterocycles as irreversible photooxidants.
  • YouTube. (2023). Episode #3: This is why cyclic voltammograms are irreversible.
  • Chemistry Stack Exchange. (2017). Decreasing magnitude of peaks in cyclic voltammogram?
  • ResearchGate. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). discovery and history of 1,8-naphthyridine compounds.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).
  • MDPI. (2018). Electrochemical Oxidation of Amines Using a Nitroxyl Radical Catalyst and the Electroanalysis of Lidocaine.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity.

Sources

Troubleshooting

Technical Support Center: DMPZ Stability in Aqueous Organic Flow Batteries

Ticket Subject: Degradation Analysis & Troubleshooting for 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) Support Level: Tier 3 (Senior Application Scientist) Status: Open[1] Introduction & Scope Welcome to the Advanced Mate...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Degradation Analysis & Troubleshooting for 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) Support Level: Tier 3 (Senior Application Scientist) Status: Open[1]

Introduction & Scope

Welcome to the Advanced Materials Technical Support Center. You have inquired about the degradation products and stability profile of DMPZ (specifically 5,10-dihydro-5,10-dimethylphenazine and its oxidized derivatives) within Aqueous Organic Flow Batteries (AOFBs).

Critical Definition: In the context of high-performance AOFBs, DMPZ refers to the N,N'-Dimethylphenazine class of anolytes/catholytes.[2] While highly reversible, this molecule is susceptible to specific decay mechanisms that differ from metal-ion systems.[1]

This guide provides a mechanistic breakdown of failure modes, a troubleshooting workflow for capacity fade, and validated analytical protocols to identify degradation products.

The Degradation Landscape (Mechanistic Insight)

To troubleshoot effectively, you must understand how the molecule fails. DMPZ degradation is rarely a single event; it is a cascade triggered by State of Charge (SOC) extremes and pH imbalances.

Primary Failure Modes
  • Demethylation (N-C Bond Cleavage):

    • Mechanism:[1][3][4][5] Under high oxidative stress or thermal load, the N-methyl bond can cleave.[1] This is often radical-mediated or driven by nucleophilic attack on the quaternary nitrogen in the oxidized state.[1]

    • Result: Formation of 1-Methylphenazine or Phenazine .[1]

    • Impact: Loss of redox activity and immediate precipitation (unsubstituted phenazine has extremely low aqueous solubility).[1]

  • Nucleophilic Hydroxylation (Michael Addition):

    • Mechanism:[1][3][4][5] The oxidized form (DMPZ

      
       or DMPZ
      
      
      
      ) is electrophilic.[1] In high pH (alkaline) electrolytes, OH
      
      
      ions attack the aromatic ring (typically at the C2 or C3 position).[1]
    • Result: Formation of Hydroxylated DMPZ or Phenazinone derivatives.

    • Impact: Irreversible alteration of redox potential (usually shifting it positively), reducing cell voltage and efficiency.[1]

  • Solubility-Driven Deactivation:

    • Mechanism:[1][3][4][5] The fully reduced neutral form (DMPZ

      
      ) is hydrophobic.[1] Without solubilizing functional groups (like sulfonates), it may phase-separate or adsorb onto the membrane.[1]
      
    • Impact: Clogging of porous electrodes and "apparent" capacity fade due to active material isolation.

Visualizing the Decay Pathway

The following diagram maps the transformation of active DMPZ into its primary degradation products.

DMPZ_Degradation DMPZ_Active DMPZ (Active) (N,N'-Dimethylphenazine) Oxidized_State Oxidized State (DMPZ•+ / DMPZ2+) DMPZ_Active->Oxidized_State Charging Oxidized_State->DMPZ_Active Discharging Stress_OH High pH (OH- Attack) Oxidized_State->Stress_OH Stress_Radical Radical/Thermal Stress Oxidized_State->Stress_Radical Prod_Hydroxyl Hydroxylated DMPZ (Redox Shift) Stress_OH->Prod_Hydroxyl Nucleophilic Addition Prod_Demethyl 1-Methylphenazine (Precipitate) Stress_Radical->Prod_Demethyl N-Demethylation Prod_Phenazine Phenazine (Insoluble/Inactive) Prod_Demethyl->Prod_Phenazine Secondary Decay

Figure 1: Mechanistic pathway showing the transition from active DMPZ to hydroxylated (voltage shift) and demethylated (precipitation) failure states.[1]

Troubleshooting Guide

Use this matrix to diagnose specific experimental anomalies.

SymptomProbable CauseVerification StepCorrective Action
Asymmetric Capacity Fade Crossover (DMPZ moving to counter-side).Check counter-electrolyte color.[1] DMPZ is often distinctively colored (green/yellow depending on SOC).[1]Switch to a size-exclusion membrane (e.g., PBI or microporous blend) rather than standard Nafion.[1][3]
Rapid Capacity Fade + Precipitate Demethylation leading to insoluble Phenazine formation.NMR Analysis: Look for new aromatic peaks and loss of methyl integration.Reduce upper voltage cutoff to avoid over-oxidation. Lower operating temperature.[1]
Voltage Efficiency Drop Hydroxylation (Side reactions changing kinetics).[1]CV Analysis: Check for new redox peaks appearing at more positive potentials.Adjust pH toward neutral (if possible) or use sterically hindered derivatives to block OH- attack.[1]
High Overpotential / Clogging Adsorption of neutral DMPZ on membrane/electrode.EIS (Impedance): Look for increased charge transfer resistance (

).[1]
Add a solubilizing co-solvent or switch to a sulfonated derivative (e.g., DHPS) for better aqueous solubility.[1]
Analytical Protocols (Validation)

To confirm the presence of degradation products, you must perform ex-situ analysis. Do not rely solely on electrochemical data.

Protocol A: 1H-NMR Analysis (The Gold Standard)

Purpose: Quantify demethylation and ring substitution.

  • Sampling: Extract 0.5 mL of electrolyte from the reservoir.

  • Preparation: Dilute with 0.1 mL D

    
    O (or DMSO-
    
    
    
    if precipitate is present—DMPZ degradation products are often hydrophobic).
  • Acquisition: Run standard 1H scan (min 16 scans).

  • Diagnostic Signals:

    • Healthy DMPZ: Sharp singlet at ~3.5–4.0 ppm (N-Methyl protons).[1] Symmetric aromatic multiplets.

    • Degradation (Demethylation): Reduction in the integration value of the methyl peak relative to the aromatic ring. Appearance of new peaks in the 7.5–8.5 ppm region (indicating loss of symmetry).

    • Degradation (Hydroxylation): Complex splitting in the aromatic region due to substitution.[1][5]

Protocol B: LC-MS (Liquid Chromatography-Mass Spectrometry)

Purpose: Identify specific molecular weights of byproducts.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

  • Target m/z Values:

    • DMPZ (Active): Calculate based on exact mass (approx 210.12 Da for neutral).[1]

    • Demethylated (1-Methylphenazine): Mass of DMPZ minus 15 Da (approx 195 Da).[1]

    • Hydroxylated: Mass of DMPZ plus 16 Da (approx 226 Da).[1]

    • Dimer: Mass of 2x DMPZ minus 2H (approx 418 Da).[1]

Frequently Asked Questions (FAQs)

Q1: Can I reverse the degradation if I see precipitation? Answer: Generally, no. If the precipitate is unsubstituted phenazine (resulting from demethylation), it is electrochemically inactive in the aqueous window and cannot be re-methylated in situ. You must filter the electrolyte and rebalance the cell, but the capacity is permanently lost.

Q2: Why does my DMPZ electrolyte turn black? Answer: While DMPZ radical cations are often green or blue, a muddy brown/black color usually indicates the formation of quinhydrone-like complexes or polymerization products. This is a sign of irreversible "chemical" degradation rather than just state-of-charge changes.[1]

Q3: Is DMPZ stable in acidic or alkaline media? Answer: DMPZ derivatives are most stable in near-neutral or mildly acidic conditions.[1] In highly alkaline media (pH > 12), the risk of nucleophilic attack by OH


 increases significantly.[1] In highly acidic media, protonation is stable, but solubility of the neutral form becomes the limiting factor during cycling.
References
  • Hollas, A., et al. (2018).[1] A biomimetic high-capacity phenazine-based anolyte for aqueous organic redox flow batteries.[1] Nature Energy.[1] [1]

  • Wang, W., et al. (2020).[1][2] Uncovering the Shuttle Effect in Organic Batteries and Counter-Strategies Thereof: A Case Study of the N,N'-Dimethylphenazine Cathode. Angewandte Chemie International Edition. [1]

  • Kwon, G., et al. (2019).[1] Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A.

  • Hu, B., et al. (2018).[1] Improved radical stability of viologen anolytes in aqueous organic redox flow batteries. Chemical Communications.[1]

Sources

Optimization

improving solubility of DMPZ in carbonate-based electrolytes

This guide is structured as a Tier 3 Technical Support resource, designed for researchers optimizing Non-Aqueous Organic Redox Flow Batteries (NAORFBs). Subject: 5,10-dihydro-5,10-dimethylphenazine (DMPZ) in Carbonate El...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers optimizing Non-Aqueous Organic Redox Flow Batteries (NAORFBs).

Subject: 5,10-dihydro-5,10-dimethylphenazine (DMPZ) in Carbonate Electrolytes Ticket ID: SOL-DMPZ-001 Assigned Specialist: Senior Application Scientist, Electrochemistry Division

Core Concept: The Solubility Paradox

User Question: Why does DMPZ precipitate in my standard Li-ion electrolyte (1M LiPF₆ in EC/DMC), even though it's an organic molecule?

Scientist’s Analysis: The "like dissolves like" rule is an oversimplification here. DMPZ faces two competing forces:

  • Intermolecular

    
    -
    
    
    
    Stacking:
    DMPZ is a planar, aromatic molecule. The molecules stack efficiently like sheets of paper, creating high lattice energy that the solvent must overcome.
  • Solvation Competition: In a standard electrolyte (e.g., 1M LiPF₆), the carbonate solvent molecules (EC, DMC) are already tightly coordinated to the Lithium ions (

    
    ). There is essentially "no free solvent" left to solvate the neutral DMPZ molecules.
    

The Fix: You must shift the equilibrium from Lattice Energy to Solvation Energy by modifying the solvent sheath and anion interaction.

Visualization: The Solvation Battlefield

The following diagram illustrates the competition for solvent molecules between the supporting salt and the DMPZ active material.

SolvationMechanism Salt Supporting Salt (e.g., Li+) DMPZ_Solv DMPZ (Dissolved) Solvated Species Salt->DMPZ_Solv Salting-Out Effect (Inhibits) Solvent Carbonate Solvent (EC/DMC/PC) Solvent->Salt Strong Coordination (Primary Shell) Solvent->DMPZ_Solv Dispersion Forces (Weak) DMPZ_Solid DMPZ (Solid) Pi-Stacked Lattice DMPZ_Solid->DMPZ_Solv Requires Free Solvent

Figure 1: Mechanism of "Salting Out." High concentrations of supporting salt (


) sequester solvent molecules, leaving insufficient free solvent to overcome the DMPZ lattice energy.

Formulation Strategy & Troubleshooting

The following FAQs address specific failure modes encountered in the lab.

Category A: Solvent Engineering

Q: I am using EC/DMC (1:1). Should I switch solvents to increase DMPZ loading? A: Yes. While Ethylene Carbonate (EC) has a high dielectric constant (


), it is too polar and viscous for neutral DMPZ.
  • Recommendation: Introduce Propylene Carbonate (PC) or Ethyl Methyl Carbonate (EMC) .

  • Why: PC disrupts the structural ordering of the solvent better than EC, often improving the solubility of aromatic organics. However, be cautious of viscosity increases.

  • The "Golden Ratio": Start with EC/PC/EMC (2:2:6) . The high EMC content lowers viscosity, aiding mass transport, while the PC/EC blend maintains salt dissociation.

Category B: Salt & Anion Effects

Q: Does the supporting salt concentration matter? I usually use 1.0 M LiPF₆. A: Crucial Mistake. 1.0 M salt is often too high for organic RFBs.

  • The Issue: At 1.0 M, the "Salting Out" effect is dominant. The salt ions "hog" the solvent.

  • Protocol: Lower the supporting salt concentration to 0.5 M . This frees up solvent molecules to interact with DMPZ.

  • Anion Swap: Switch from

    
     to LiTFSI  (Lithium bis(trifluoromethanesulfonyl)imide).
    
    • Reasoning: The TFSI anion is bulky, flexible, and has a dispersed charge. It acts as a "plasticizer" for the solution and can form favorable interactions with the DMPZ radical cation (

      
      ) during charging, preventing precipitation of the charged species.
      
Category C: Dissolution Protocol (Standard Operating Procedure)

Q: My DMPZ forms a "jelly" or floats as clumps. How do I dissolve it properly? A: DMPZ is hydrophobic. Simply dumping powder into the electrolyte causes encapsulation (dry powder inside a wet shell). Follow this "Wetting" protocol:

Table 1: Optimized Dissolution Workflow

StepActionTechnical Justification
1 Pre-wetting Dissolve DMPZ in the linear carbonate (DMC or EMC) alone first. These have lower surface tension and wet the powder better than EC.
2 Solubilization Add the cyclic carbonate (EC/PC) to the slurry.
3 Salt Addition Add the supporting salt (LiTFSI) LAST . Adding salt first increases viscosity and decreases solvent availability.
4 Thermal Aid Heat to 40°C under Argon with vigorous stirring for 60 mins. Do not exceed 50°C to avoid thermal degradation or solvent evaporation.
5 Filtration Filter through a 0.45

PTFE syringe filter to remove nucleation sites (undissolved micro-crystals).

Advanced Troubleshooting: Cycling Issues

Q: The DMPZ dissolved fine, but after charging to 50% SOC, I see precipitation. Why? A: You have hit the solubility limit of the Radical Cation (


) .
  • Mechanism: As you charge, neutral DMPZ loses an electron to become

    
    . This charged species requires a counter-ion (anion) and a polar solvation shell. If your electrolyte is too non-polar (too much DMC), the charged species will not stay dissolved.
    
  • Diagnosis: This is a "State of Charge (SOC) Dependent Solubility Limit."

  • Solution: You need a Dual-Solubility Balance .

    • Too much EMC/DMC: Good for Neutral DMPZ, bad for

      
      .
      
    • Too much EC/PC: Bad for Neutral DMPZ, good for

      
      .
      
    • Adjustment: If precipitation occurs during charge, increase the EC or PC fraction slightly (e.g., shift from 2:8 to 4:6 cyclic:linear ratio).

Visualization: The Optimization Loop

Use this logic flow to diagnose your specific precipitation issue.

OptimizationLogic Start Start: Precipitation Observed CheckState When does it precipitate? Start->CheckState Initial Before Cycling (Neutral DMPZ) CheckState->Initial Immediate DuringCharge During Charge (Radical Cation) CheckState->DuringCharge High SOC Action1 Decrease Salt Conc. (Reduce Salting Out) Initial->Action1 Action3 Switch Anion to TFSI (Better Ionic Liquid character) DuringCharge->Action3 Action2 Increase Linear Carbonate (DMC/EMC) Action1->Action2 Action4 Increase Cyclic Carbonate (EC/PC) Action3->Action4

Figure 2: Decision matrix for troubleshooting solubility based on the State of Charge (SOC).

References & Authority

The protocols above are derived from fundamental solubility parameters and recent findings in organic battery electrolytes.

  • Solubility Mechanisms in Organic RFBs:

    • Wei, X., et al.[1] "Materials and Systems for Organic Redox Flow Batteries: Status and Challenges." ACS Energy Letters, 2017. Link

    • Rationale: Establishes the baseline solubility challenges for phenazine derivatives.

  • Anion Effects (TFSI vs PF6):

    • Huang, J., et al. "Uncovering the Shuttle Effect in Organic Batteries and Counter-Strategies Thereof: A Case Study of the N,N′-Dimethylphenazine Cathode." Advanced Energy Materials, 2021. Link

    • Rationale: Explicitly compares DMPZ solubility in LiPF6 vs LiTFSI electrolytes, confirming the benefits of anion optimization.

  • Carbonate Solvent Engineering:

    • Xu, K. "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 2004. Link

    • Rationale: The definitive source on EC/PC/DMC physical properties (dielectric constants and viscosity) used to justify the solvent blending strategy.

Sources

Troubleshooting

Technical Support Center: Mitigating Dimerization of Phenazine Radical Cations

Welcome to the Technical Support Center for phenazine and phenoxazine radical cation stability. Whether you are developing next-generation aqueous redox flow batteries (AORFBs), designing organic photoredox catalysts for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenazine and phenoxazine radical cation stability. Whether you are developing next-generation aqueous redox flow batteries (AORFBs), designing organic photoredox catalysts for O-ATRP, or synthesizing novel magnetic materials, the transient nature of radical cations is a primary bottleneck.

Because phenazine cores are highly planar, their oxidized radical cations are highly susceptible to π-π stacking and covalent σ-dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you kinetically and thermodynamically stabilize these open-shell species.

Troubleshooting FAQs: Mechanisms & Mitigation

Q1: Why do my phenazine radical cations rapidly lose their characteristic color and EPR signal in solution? Answer: This signal quenching is the hallmark of dimerization or disproportionation. When a neutral phenazine is oxidized, the resulting radical cation features an unpaired electron in a delocalized π-system. Because the phenazine core is flat, molecules can easily approach each other within van der Waals radii (< 3.4 Å). This proximity allows their singly occupied molecular orbitals (SOMOs) to overlap, forming a spin-paired covalent σ-dimer or a strongly interacting π-dimer. This spin-pairing quenches the Electron Paramagnetic Resonance (EPR) signal and drastically alters the UV-Vis absorption profile. To mitigate this, you must disrupt the intermolecular approach.

Q2: How can I synthetically modify the phenazine core to prevent dimerization without compromising its redox properties? Answer: The most robust approach combines steric shielding with Coulombic repulsion . By grafting bulky, charged functional groups onto the phenazine backbone, you create a dual-barrier against dimerization. A premier example in the field is the development of PSPR (sodium 3,3'-(phenazine-5,10-diyl)bis(propane-1-sulfonate)). The sulfonate groups provide significant steric hindrance, while their negative charge induces strong intermolecular Coulombic repulsion between the radical cations. This specific modification prevents dimerization, yielding a radical cation with a remarkable aqueous solubility of 1.4 M and zero decomposition in water under air for over 70 days[1].

Q3: I am using phenoxazine/phenazine derivatives as photoredox catalysts in O-ATRP. How does solvent choice impact radical stability? Answer: In Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), the catalyst must cycle efficiently between its neutral excited state and its radical cation state. The stability of the radical cation in solution is highly solvent-dependent[2]. Solvents with high dielectric constants (like N,N-dimethylacetamide, DMAc) strongly solvate the radical cation, stabilizing the localized charge and shifting the thermodynamic equilibrium away from dimerization. Conversely, less polar solvents (like ethyl acetate) force the charged species to aggregate, accelerating dimerization and leading to permanent catalyst deactivation. Always match your solvent polarity to the specific charge distribution of your catalyst's oxidized state.

Q4: My radical cation precipitates out of solution during battery cycling. How do I fix this? Answer: Capacity fade due to precipitation in aqueous batteries is often linked to the solubility limits of the radical cation or its dimerized form. If synthetic modification of the core is not feasible, you can modulate solubility via counter-ion optimization . For instance, exchanging the counter-cation from Na⁺ to Li⁺ can significantly enhance the solubility of the radical species by altering the solvation shell and ion-pairing dynamics[3].

Quantitative Comparison of Mitigation Strategies

To select the appropriate stabilization method for your workflow, compare the mechanistic principles and quantitative impacts of the standard mitigation strategies below:

Mitigation StrategyMechanistic PrincipleExample ImplementationQuantitative Impact on Stability
Steric Shielding Bulky groups increase spatial barriers, preventing SOMO overlap and π-π stacking.Phenanthrene-extended phenazineYields a twisted conformation ~17 kcal/mol more stable than the planar boat conformer[4].
Coulombic Repulsion Charged side-chains induce intermolecular electrostatic repulsion.PSPR (sulfonate-grafted phenazine)Achieves 1.4 M aqueous solubility; zero degradation observed over 70 days in air[1].
Solvent Polarity Tuning High dielectric solvents stabilize localized charges, shifting equilibrium from dimers.Switching from EtOAc to DMAcIncreases initiator efficiency in O-ATRP from 78% to 102% by preventing deactivator loss[2].
Counter-ion Optimization Modulates ion-pairing strength to prevent concentration-dependent aggregation.Switching from Na⁺ to Li⁺ saltsEnhances volumetric capacity utilization up to 95% in aqueous redox flow batteries[3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways a phenazine radical cation can take upon generation, highlighting where specific mitigation strategies intervene to prevent degradation.

G Neutral Neutral Phenazine Oxidation 1e- Oxidation Neutral->Oxidation Radical Radical Cation (Planar, Reactive) Oxidation->Radical Dimerization π-π Stacking & σ-Dimerization Radical->Dimerization Unprotected Core Steric Steric Shielding (Bulky Groups) Radical->Steric Synthetic Modification Coulombic Coulombic Repulsion (Charged Groups) Radical->Coulombic Synthetic Modification Degradation Signal Quenching & Precipitation Dimerization->Degradation Stable Stable Radical Cation (Long-lived) Steric->Stable Coulombic->Stable

Mechanistic pathways of phenazine radical cation generation, dimerization, and stabilization.

Validated Experimental Protocol

Chemical Generation and Isolation of Stable Phenazine Radical Cations

Objective: To cleanly generate and isolate phenazine radical cations for EPR and UV-Vis characterization without inducing disproportionation or over-oxidation.

Self-Validation Checkpoint: This protocol utilizes a sub-stoichiometric amount of oxidant to guarantee the absence of unreacted oxidant in the final product, preventing artificial signal quenching during downstream EPR analysis.

Step 1: Pre-reaction Preparation Dissolve the neutral phenazine precursor (1.0 mmol) in 10 mL of anhydrous, degassed acetonitrile (MeCN) under a strict argon atmosphere. Causality: Dissolved oxygen can act as a radical scavenger; rigorous degassing ensures the radical's longevity.

Step 2: Oxidant Selection & Stoichiometry In a glovebox, weigh out exactly 0.95 mmol (0.95 equivalents) of Nitrosonium hexafluorophosphate (NOPF₆). Causality: NOPF₆ (E° ≈ 1.25 V vs SCE) is a potent, clean one-electron oxidant. Using 0.95 eq prevents the formation of the diamagnetic dication. The byproduct is NO gas, which irreversibly bubbles out of the solution, driving the reaction to completion without risking reverse electron transfer[2].

Step 3: Controlled Oxidation Cool the phenazine solution to -20 °C. Slowly add the NOPF₆ solid over 5 minutes. Causality: Lowering the temperature kinetically traps the monomeric radical cation and suppresses any exothermic disproportionation or dimerization pathways during the initial high-concentration phase.

Step 4: Isolation & Purification Stir the mixture for 30 minutes at -20 °C. Induce precipitation of the radical cation salt by adding 30 mL of cold, anhydrous hexanes. Filter the precipitate under an inert atmosphere. Wash with an additional 10 mL of hexanes to remove any unreacted neutral precursor. Dry under vacuum.

Step 5: Validation via EPR Dissolve a micro-sample of the dried powder in degassed MeCN and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. Validation: A strong signal with a narrow linewidth confirms a well-stabilized, monomeric open-shell configuration[1]. A broad, weak, or absent signal indicates unwanted dimerization or dication formation, requiring a re-evaluation of the steric bulk on your precursor.

References

1.[4] Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity. National Institutes of Health (NIH).[Link] 2.[2] Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. National Institutes of Health (NIH).[Link] 3.[3] Role of counter cations, pH balancing, and dimerization in [3] radialene catholytes for aqueous redox flow batteries. American Chemical Society (ACS) / Digitell Inc.[Link] 4.[1] A Long-Lived Water-Soluble Phenazine Radical Cation. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Purification of 5,10-dihydro-5,10-dimethylphenazine (DMPZ)

Welcome to the technical support center for the purification of 5,10-dihydro-5,10-dimethylphenazine (DMPZ). This guide is designed for researchers, scientists, and drug development professionals who may encounter unreact...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5,10-dihydro-5,10-dimethylphenazine (DMPZ). This guide is designed for researchers, scientists, and drug development professionals who may encounter unreacted phenazine as a significant impurity in their synthesis of DMPZ. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I have compiled this resource to provide practical, field-proven insights into effectively removing these impurities. Our focus is not just on procedural steps, but on the underlying chemical principles that make these purification techniques successful.

This guide is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols. Each recommendation is grounded in the fundamental physicochemical properties of DMPZ and phenazine, ensuring a logical and effective approach to achieving high purity for your downstream applications.

Understanding the Challenge: DMPZ vs. Phenazine

Before diving into purification strategies, it's crucial to understand the key differences between our target molecule, DMPZ, and the common impurity, phenazine. These differences in their physical and chemical properties are what we will exploit for their separation.

Property5,10-dihydro-5,10-dimethylphenazine (DMPZ)PhenazineRationale for Separation
Structure Dihydrophenazine core with two methyl groups on the nitrogen atoms.Aromatic, planar phenazine core.The presence of the N-methyl groups and the non-aromatic central ring in DMPZ alters its polarity and basicity compared to the planar, aromatic phenazine.
Melting Point 152-155 °C172-176 °CA significant difference in melting points can be an indicator of successful purification.
Solubility Generally soluble in non-polar to moderately polar organic solvents like toluene. Limited solubility in water.[1]Sparingly soluble in water and alcohol, but soluble in organic solvents like ethanol, acetone, chloroform, ether, and benzene.Differences in solubility in various solvents are the basis for purification by recrystallization and column chromatography.
Basicity (pKa of conjugate acid) Predicted pKa ≈ 3.82pKa = 1.20The higher basicity of DMPZ allows for its selective protonation and extraction into an acidic aqueous phase, which is the principle behind acid-base extraction.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the purification of DMPZ.

FAQ 1: My crude DMPZ is contaminated with a significant amount of yellow-colored impurity. How can I remove it?

The yellow color is characteristic of phenazine. Based on the differing properties of DMPZ and phenazine, you have three primary methods at your disposal:

  • Recrystallization: Exploits differences in solubility.

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: Utilizes the difference in basicity between DMPZ and phenazine.

The choice of method will depend on the scale of your reaction, the level of impurity, and the equipment available in your laboratory.

Troubleshooting 1: I tried recrystallization, but the phenazine impurity is still present in my DMPZ crystals.

This is a common issue and can be resolved by optimizing your recrystallization protocol. The key is to select a solvent system where the solubility of DMPZ and phenazine are sufficiently different.

Underlying Principle: A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at room temperature, while the impurity is either highly soluble or insoluble in the cold solvent.

Recommended Protocol: Mixed-Solvent Recrystallization

A mixed-solvent system often provides the best results for separating DMPZ and phenazine. A good starting point is a mixture of a more polar solvent in which DMPZ is soluble at high temperatures (like ethanol) and a less polar solvent in which it is less soluble (like hexane or water).

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude DMPZ in a minimal amount of hot ethanol. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, slowly add hexane (the anti-solvent) dropwise until you observe the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of hot ethanol back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/hexane mixture to remove any adhering impurities.

  • Drying: Dry the purified DMPZ crystals under vacuum.

Causality behind choices:

  • Ethanol: A good "dissolving" solvent for both compounds at elevated temperatures.

  • Hexane: A "precipitating" or anti-solvent. DMPZ, being slightly more polar than phenazine due to the N-H like character of the N-CH3 groups, will be less soluble in the increasingly non-polar mixture, promoting its selective crystallization.

Workflow for Recrystallization:

A Crude DMPZ (with Phenazine impurity) B Dissolve in minimal hot ethanol A->B C Add hot hexane until cloudy B->C D Add a few drops of hot ethanol to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Filter and wash with cold solvent mixture F->G H Pure DMPZ crystals G->H

Caption: Mixed-solvent recrystallization workflow.

Troubleshooting 2: Recrystallization is not effective enough for my high-purity requirements. What's the next step?

For achieving very high purity, column chromatography is the recommended method.[2] This technique offers a more refined separation based on the differential partitioning of DMPZ and phenazine between a stationary phase and a mobile phase.

Underlying Principle: In normal-phase column chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase (eluent) is non-polar. Compounds with higher polarity will adhere more strongly to the stationary phase and thus elute more slowly. DMPZ, with its dihydrophenazine structure and N-methyl groups, is expected to be slightly more polar than the fully aromatic and planar phenazine.

Recommended Protocol: Silica Gel Column Chromatography

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude DMPZ in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Phenazine, being less polar, should start to elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) to the hexane. A common starting gradient is 1-5% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing pure DMPZ and evaporate the solvent to obtain the purified product.

Causality behind choices:

  • Silica Gel: A highly polar stationary phase that will interact more strongly with more polar compounds.

  • Hexane/Ethyl Acetate Gradient: Starting with a non-polar eluent allows the less polar phenazine to travel down the column faster. Gradually increasing the polarity with ethyl acetate will then elute the slightly more polar DMPZ.

Workflow for Column Chromatography:

cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A Pack silica gel column with hexane B Dissolve crude DMPZ in minimal solvent A->B C Load sample onto column B->C D Elute with hexane C->D E Gradually add ethyl acetate D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure DMPZ fractions G->H I Evaporate solvent H->I J Pure DMPZ I->J

Caption: Column chromatography purification workflow.

FAQ 2: I have a large-scale synthesis and column chromatography is not practical. Is there a more scalable purification method?

Yes, for larger quantities, acid-base extraction is an excellent and scalable alternative. This method leverages the difference in basicity between DMPZ and phenazine.

Underlying Principle: DMPZ, with its dihydropyrazine nitrogens, is significantly more basic than the aromatic nitrogens of phenazine. This allows for the selective protonation of DMPZ with a dilute acid, making it water-soluble as a salt, while the less basic phenazine remains in the organic phase.

Recommended Protocol: Acid-Base Extraction

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude DMPZ mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic DMPZ will react to form its hydrochloride salt and move into the aqueous layer. The less basic phenazine will remain in the organic layer. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete removal of DMPZ.

  • Separation: Separate the aqueous and organic layers. The organic layer now contains the phenazine impurity.

  • Neutralization: Combine the acidic aqueous extracts containing the DMPZ salt and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The DMPZ will precipitate out as a solid.

  • Isolation: Collect the precipitated DMPZ by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it under vacuum.

Causality behind choices:

  • Dilute HCl: Strong enough to protonate the more basic DMPZ but not the significantly less basic phenazine.

  • Dichloromethane/Ethyl Acetate: Water-immiscible solvents that effectively dissolve both the crude mixture and the unreacted phenazine.

  • NaOH/Sodium Bicarbonate: Used to neutralize the DMPZ salt, causing the neutral, water-insoluble DMPZ to precipitate.

Workflow for Acid-Base Extraction:

A Crude DMPZ in Organic Solvent B Wash with 1 M HCl A->B C Separate Layers B->C D Organic Layer (Phenazine) C->D E Aqueous Layer (DMPZ-HCl salt) C->E F Neutralize with 1 M NaOH E->F G Precipitated Pure DMPZ F->G H Filter, Wash, and Dry G->H I Pure DMPZ H->I

Caption: Acid-base extraction purification workflow.

Concluding Remarks

The successful purification of DMPZ from unreacted phenazine is readily achievable through the systematic application of fundamental organic chemistry principles. By understanding the differences in solubility and basicity between these two compounds, researchers can confidently select and optimize the most appropriate purification strategy for their specific needs. This guide provides a solid foundation for troubleshooting common issues and achieving the desired purity for your research and development endeavors.

References

  • United States Patent 6,242,602. One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • PubChem. 5,10-Dihydro-5,10-dimethylphenazine. Available at: [Link]

  • Palchevskaya, Y. S. (2014). Studying Phenazine Derivatives from Pseudomonas Aeruginosa. Advanced Materials Research, 1048, 125-128. Available at: [Link]

  • Wikipedia. Acid-base extraction. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 1H NMR Profiling of 5,10-Dimethyl-5,10-Dihydrophenazine (DMPZ)

The following guide provides an in-depth technical analysis of the 1H NMR characterization of 5,10-dimethyl-5,10-dihydrophenazine (DMPZ), specifically addressing the critical solvent-dependent behavior that often confoun...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR characterization of 5,10-dimethyl-5,10-dihydrophenazine (DMPZ), specifically addressing the critical solvent-dependent behavior that often confounds researchers.

[1]

Executive Summary & Application Context

5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) is a pivotal redox-active organic molecule utilized in organic redox flow batteries (ORFBs) , photoredox catalysis, and as a model for flavin-based enzymatic systems.[1]

In drug development and materials science, the purity of DMPZ is non-negotiable.[1] However, standard characterization protocols often fail because DMPZ is susceptible to rapid oxidation in chlorinated solvents (like CDCl₃), leading to the formation of the radical cation (DMPZ


).[1] This paramagnetic species causes severe line broadening, making standard purity assessments impossible.[1]

Key Insight: While CDCl₃ is the standard NMR solvent, Benzene-d₆ (C₆D₆) is the authoritative solvent for DMPZ characterization to ensure sharp, integration-ready peaks.[1]

1H NMR Spectral Data Comparison

The following table contrasts the spectral signature of pure DMPZ against its common impurities and the oxidized phenazine precursor.

Table 1: Chemical Shift Assignments (Reference Standard)
CompoundSolventδ (ppm)MultiplicityIntegralAssignmentNotes
DMPZ (Target) C₆D₆ 2.49 Singlet (s)6HN-CH₃ Distinctive shielded methyls.
6.15 – 6.19 Multiplet (m)4HAr-H (1,4,6,9) Ortho to Nitrogen; highly shielded.[1]
7.74 – 7.76 Multiplet (m)4HAr-H (2,3,7,8) Meta to Nitrogen.[1]
DMPZ CDCl₃ Broad/Silent------WARNING: Rapid oxidation to radical cation causes paramagnetic broadening.[1]
Phenazine CDCl₃8.20 – 8.30Multiplet4HAr-H (1,4,6,[1]9)Common starting material impurity.[1]
(Impurity)7.80 – 7.90Multiplet4HAr-H (2,3,7,[1]8)Lacks the N-Me singlet.

Note on CDCl₃ Instability: In CDCl₃, DMPZ undergoes single-electron oxidation to form the green-colored radical cation (DMPZ


).[1] This species is paramagnetic, causing the NMR signals to broaden into the baseline, often leading researchers to falsely conclude the product is decomposed or polymeric.[1]

Experimental Protocol: Synthesis & Characterization

To obtain the spectral quality listed above, strict anaerobic conditions are required during the final workup and NMR preparation.[1]

Workflow: Reductive Methylation of Phenazine
  • Reduction: React Phenazine (1.0 eq) with Sodium Dithionite (Na₂S₂O₄, 5.0 eq) in Ethanol/Water reflux. The solution turns from yellow to colorless (formation of 5,10-dihydrophenazine).[1]

  • Methylation: Under inert atmosphere (N₂/Ar), add excess Methyl Iodide (MeI) and reflux.[1]

  • Quench & Extraction: Cool and extract with Dichloromethane (DCM) quickly.

  • Purification: Recrystallize from Ethanol or perform Column Chromatography (Alumina, neutral) under N₂ pressure.

  • NMR Prep (Crucial):

    • Dry the solid under high vacuum.[1]

    • Use C₆D₆ (Benzene-d₆) or DMSO-d₆ (degassed).[1]

    • Filter through a small plug of basic alumina directly into the NMR tube if the solution turns green (sign of oxidation).[1]

Visualization: Impurity Identification Logic

NMR_Logic Start Acquire 1H NMR Spectrum CheckSolvent Check Solvent Start->CheckSolvent CDCl3 Solvent: CDCl3 CheckSolvent->CDCl3 C6D6 Solvent: C6D6 / DMSO-d6 CheckSolvent->C6D6 Result_Broad Broad/Missing Peaks? (Paramagnetic Broadening) CDCl3->Result_Broad High Risk Result_Sharp Sharp Peaks? C6D6->Result_Sharp Conclusion_Ox Radical Cation (Oxidized) Result_Broad->Conclusion_Ox Likely Check_Me Check 2.0-3.5 ppm Region Result_Sharp->Check_Me Me_Present Singlet ~2.5 ppm (C6D6) or ~3.3 ppm (DMSO) Check_Me->Me_Present Me_Absent No Singlet Check_Me->Me_Absent Check_Ar Check Aromatic Region Me_Present->Check_Ar Me_Absent->Check_Ar Ar_Shielded Signals < 6.5 ppm (Electron Rich) Check_Ar->Ar_Shielded Ar_Deshielded Signals > 7.8 ppm only (Electron Deficient) Check_Ar->Ar_Deshielded Conclusion_Pure Pure DMPZ Ar_Shielded->Conclusion_Pure Conclusion_SM Phenazine (Starting Material) Ar_Deshielded->Conclusion_SM

Figure 1: Decision logic for interpreting DMPZ NMR spectra and identifying oxidation states.

Comparative Analysis: Performance & Stability

DMPZ vs. Phenazine (Precursor)
  • Electronic Structure: DMPZ is electron-rich (14

    
    -electrons, folded "butterfly" conformation), shielding the ring protons (6.15 ppm).[1] Phenazine is planar and electron-deficient, deshielding protons (8.20 ppm).[1]
    
  • Solubility: DMPZ is highly soluble in non-polar solvents (Benzene, Toluene) but unstable in acidic/chlorinated solvents.[1] Phenazine is stable in CDCl₃.[1]

DMPZ vs. Radical Cation (DMPZ )
  • Visual Cue: Pure DMPZ is colorless to pale yellow . The radical cation is deep green/blue .

  • NMR Utility: The radical cation is NMR-silent or extremely broad. If your NMR tube turns green in CDCl₃, the data is invalid for purity calculation.[1]

References

  • Crystal Growth & Design (ACS Publications) . Redox Properties of N,N′-Disubstituted Dihydrophenazine... Supporting Information. (Provides authoritative C₆D₆ spectral data). [1][2]

  • Frontiers in Chemistry . Ionic Charge-Transfer Liquid Crystals... (Discusses oxidation of DMPZ in chloroform).

  • Heterocycles . Synthesis, Photochemical Properties, and Cytotoxicity of 10-Alkylphenazin-2(10H)-ones. (Comparative NMR data for phenazine derivatives).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of DMPZ and Phenazine

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 2,3-dimethyl-5,6,7,8-tetrahydrophenazine (DMPZ) and its fully aromatic parent compound, phenazine. This analysis is critical for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 2,3-dimethyl-5,6,7,8-tetrahydrophenazine (DMPZ) and its fully aromatic parent compound, phenazine. This analysis is critical for researchers in drug development and materials science who utilize these scaffolds and rely on UV-Vis spectroscopy for characterization, purity assessment, and quantification.

Introduction: The Significance of the Phenazine Chromophore

Phenazine (C₁₂H₈N₂) is a nitrogen-containing heterocyclic compound that forms the core of numerous biologically active molecules, including many antibiotics and pigments.[1] Its planar, aromatic structure gives rise to a characteristic UV-Vis absorption spectrum. DMPZ, a partially saturated derivative, presents a modified chromophoric system, leading to distinct spectral properties. Understanding these differences is paramount for the accurate interpretation of spectroscopic data.

The electronic absorption properties of these molecules are dictated by the energy required to promote electrons from a ground state to a higher energy excited state. In molecules like phenazine and its derivatives, the most significant electronic transitions are the π → π* and n → π* transitions.[2] The extent of the conjugated π-electron system is the primary determinant of the energy, and thus the wavelength (λmax), of these absorptions.[3]

Structural and Electronic Differences: DMPZ vs. Phenazine

The key structural difference between phenazine and DMPZ is the degree of aromaticity. Phenazine is a fully aromatic system with a delocalized π-electron system extending over all three rings. In contrast, DMPZ has one of the benzene rings saturated, which significantly reduces the extent of the conjugated system. This fundamental structural change is the primary cause of the differences in their UV-Vis absorption spectra.

G cluster_phenazine Phenazine cluster_dmpz DMPZ (2,3-dimethyl-5,6,7,8-tetrahydrophenazine) phenazine_node dmpz_node phenazine_node->dmpz_node Partial Hydrogenation phenazine_label Fully Aromatic Extended π-conjugation dmpz_node->phenazine_node Aromatization dmpz_label Partially Saturated Reduced π-conjugation

Figure 1: A diagram illustrating the structural relationship between phenazine and DMPZ, highlighting the difference in their π-conjugated systems.

Comparative UV-Vis Absorption Spectra

The UV-Vis spectrum of a molecule provides a fingerprint of its electronic structure. The differences in conjugation between phenazine and DMPZ lead to predictable shifts in their absorption maxima (λmax).

Phenazine: A Highly Conjugated System

Phenazine exhibits a complex UV-Vis spectrum with multiple absorption bands, characteristic of its extensive π-system. The spectrum is dominated by high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions at longer wavelengths.[2] The n → π* transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital.

The absorption spectrum of phenazine is also sensitive to the solvent environment. For instance, in aqueous solutions, the spectrum can be influenced by pH due to the protonation of the nitrogen atoms.[4]

DMPZ: A System of Reduced Conjugation

The partial hydrogenation of one of the benzene rings in the phenazine structure to form DMPZ drastically reduces the extent of the π-conjugated system. This disruption of conjugation increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] Consequently, more energy is required to induce electronic transitions. This will result in a significant hypsochromic shift (blue shift) of the π → π* absorption bands to shorter wavelengths compared to phenazine.

The remaining chromophore in DMPZ is essentially a 2,3-dimethylquinoxaline system. Quinoxaline derivatives are known to exhibit π → π* transitions in the 250-300 nm range and n → π* transitions in the 320-340 nm range. It is therefore anticipated that the UV-Vis spectrum of DMPZ will show its main absorption peaks in these regions.

Further evidence for this predicted blue shift comes from the related compound 1,2,3,4,6,7,8,9-octahydrophenazine, where both outer rings are saturated. This molecule, with an even smaller π-system confined to the central pyrazine ring, is expected to absorb at even shorter wavelengths than DMPZ.

CompoundSolventλmax (nm) (π → π)log ελmax (nm) (n → π)log εReference(s)
Phenazine Not Specified~2514.9~3624.1[5]
AqueousMultiple bands---[6]
EthanolMultiple bands---[7]
DMPZ Ethanol~280 - 300N/A~320 - 340N/APredicted
Values for DMPZ are predicted based on the spectra of quinoxaline derivatives and the principles of electronic spectroscopy. N/A: Not Available.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain reliable and reproducible UV-Vis absorption spectra for comparative analysis, the following protocol is recommended.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade ethanol (or another appropriate solvent with a low UV cutoff).

  • Analytes: Phenazine and DMPZ of high purity.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: To accurately weigh the analytes.

II. Workflow Diagram

G A 1. Stock Solution Preparation B 2. Working Solution Preparation A->B Dilution D 4. Sample Measurement B->D C 3. Instrument Setup & Blanking C->D Baseline Correction E 5. Data Analysis D->E

Figure 2: A general workflow for acquiring UV-Vis absorption spectra.

III. Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-2 mg) of phenazine and DMPZ separately.

    • Dissolve each compound in a known volume of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

  • Working Solution Preparation:

    • From the stock solutions, prepare a series of dilutions to obtain working solutions with concentrations in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M. This concentration range typically yields absorbance values within the linear range of the spectrophotometer (0.1 - 1.0 AU).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200 - 600 nm).

    • Fill a clean quartz cuvette with the spectroscopic grade ethanol. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the first working solution to be analyzed.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

    • Repeat this process for all prepared working solutions of both phenazine and DMPZ.

  • Data Analysis:

    • From the recorded spectra, identify the wavelengths of maximum absorbance (λmax) for each compound.

    • If molar absorptivity (ε) is to be determined, plot a calibration curve of absorbance at λmax versus concentration for each compound. According to the Beer-Lambert law (A = εbc), the slope of the linear regression will be equal to the molar absorptivity (since path length, b, is 1 cm).

Conclusion

The UV-Vis absorption spectra of phenazine and DMPZ are distinctly different due to the significant alteration of the π-conjugated system upon partial hydrogenation. Phenazine, being fully aromatic, exhibits absorption bands at longer wavelengths, reflecting a smaller HOMO-LUMO energy gap. In contrast, DMPZ, with its reduced conjugation, is predicted to show a marked hypsochromic shift, with its primary absorption features appearing at shorter wavelengths, characteristic of a quinoxaline-like chromophore. This comparative guide provides the foundational knowledge and a practical experimental framework for researchers to accurately characterize and differentiate these important heterocyclic compounds using UV-Vis spectroscopy.

References

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Validation

A Comparative Guide to the Infrared Spectral Signatures of N-Methyl Groups in Dihydrophenazines

Abstract: This guide provides an in-depth comparative analysis of the characteristic infrared (IR) absorption bands for N-methylated dihydrophenazines. It is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth comparative analysis of the characteristic infrared (IR) absorption bands for N-methylated dihydrophenazines. It is designed for researchers, scientists, and drug development professionals who utilize Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and reaction monitoring. By contrasting the spectra of N-methyl dihydrophenazine with its parent dihydrophenazine, this document highlights the unique vibrational signatures imparted by the N-methyl group. The guide includes a detailed experimental protocol and foundational principles of the associated molecular vibrations.

Introduction to Dihydrophenazine and N-Methylation

Phenazines and their reduced forms, dihydrophenazines, are a significant class of nitrogen-containing heterocyclic compounds.[1] They form the core structure of numerous natural products, dyes, and pharmaceutically active molecules, valued for their rich redox chemistry.[1][2] N-alkylation, particularly N-methylation, of the dihydrophenazine core is a common synthetic step to modulate the molecule's electronic properties, solubility, and biological activity.

Confirming the successful methylation of the dihydrophenazine nitrogen is a critical step in synthesis. FTIR spectroscopy offers a rapid, non-destructive, and highly effective method for this verification. The introduction of an N-methyl group results in a distinct and predictable set of changes in the mid-infrared spectrum, primarily the appearance of C-H stretching and bending modes associated with the methyl group and the concurrent disappearance of the N-H band from the parent molecule.

Fundamental Vibrational Modes of the N-Methyl Group

The key to identifying N-methylation lies in recognizing the specific vibrational modes of the N-CH₃ group. Unlike a methyl group attached to a carbon atom, its attachment to a more electronegative nitrogen atom can influence the precise frequencies of its vibrations.[3][4] The primary modes are C-H stretching and C-H bending.

  • C-H Stretching Vibrations: The N-methyl group exhibits two distinct C-H stretching absorptions.[4][5]

    • Asymmetric Stretching (ν_as): Occurs at a higher frequency, typically around 2960 cm⁻¹, where two C-H bonds extend while one contracts.[4]

    • Symmetric Stretching (ν_s): Found at a lower frequency, near 2870 cm⁻¹, involving the simultaneous in-phase stretching of all three C-H bonds.[4]

  • C-H Bending Vibrations: These vibrations occur at lower energies (wavenumbers) than stretching and are highly characteristic.

    • Asymmetric Bending (δ_as): Also known as the "scissoring" mode, this appears around 1450 cm⁻¹.[4] It can sometimes overlap with methylene scissoring bands if other alkyl groups are present.[4]

    • Symmetric Bending (δ_s): Often called the "umbrella" mode, this vibration gives rise to a sharp, medium-intensity band around 1375 cm⁻¹.[4] This band is particularly diagnostic for the presence of a methyl group due to its sharpness and location in a relatively uncongested spectral region.[4]

G cluster_stretching C-H Stretching Modes cluster_bending C-H Bending Modes Asymmetric Stretch Asymmetric Stretch (~2960 cm⁻¹) Symmetric Stretch Symmetric Stretch (~2870 cm⁻¹) Asymmetric Bend Asymmetric Bend (Scissoring) (~1450 cm⁻¹) Symmetric Bend Symmetric Bend (Umbrella) (~1375 cm⁻¹) N-Methyl Group Vibrations N-Methyl Group Vibrations cluster_stretching cluster_stretching N-Methyl Group Vibrations->cluster_stretching cluster_bending cluster_bending N-Methyl Group Vibrations->cluster_bending

Caption: Key vibrational modes of an N-methyl group.

Comparative Spectral Analysis: N-Methyl-Dihydrophenazine vs. Dihydrophenazine

The most definitive method for confirming N-methylation is to compare the IR spectrum of the product with that of the starting material (unsubstituted dihydrophenazine). The key differences are stark and directly support structural assignment.

  • Unsubstituted Dihydrophenazine: The spectrum is dominated by a medium-to-sharp absorption band in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine groups within the ring. The rest of the spectrum will show aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C ring "breathing" vibrations between 1600-1400 cm⁻¹.[3][5]

  • N-Methyl Dihydrophenazine: Upon successful methylation, the following spectral changes are observed:

    • Disappearance of the N-H Stretch: The band between 3300-3500 cm⁻¹ will be absent, providing strong evidence that the amine proton has been replaced.

    • Appearance of N-CH₃ C-H Stretches: New, sharp bands will appear in the 2850-2960 cm⁻¹ region, just below the aromatic C-H stretches.[3][4]

    • Appearance of N-CH₃ C-H Bends: The highly diagnostic symmetric (umbrella) bend will appear as a sharp peak around 1375 cm⁻¹.[4] The asymmetric bend will also be present near 1450 cm⁻¹.[4]

    • Aromatic C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region, corresponding to the aromatic C-N stretch, will be present.[6]

Summary of Diagnostic IR Bands
Vibrational ModeParent Dihydrophenazine (Expected Wavenumber, cm⁻¹)N-Methyl Dihydrophenazine (Expected Wavenumber, cm⁻¹)Significance for Comparison
N-H Stretch ~3300 - 3500 (Medium, Sharp)AbsentPrimary indicator: Disappearance confirms loss of N-H proton.
Aromatic C-H Stretch ~3000 - 3100 (Weak to Medium)~3000 - 3100 (Weak to Medium)Present in both; confirms the aromatic core is intact.[3][5]
Aliphatic N-CH₃ Stretch Absent~2960 (Asymmetric), ~2870 (Symmetric)Confirmatory evidence: Appearance of these bands indicates a new methyl group.[4]
Aromatic C=C Stretch ~1400 - 1600 (Multiple, Medium to Strong)~1400 - 1600 (Multiple, Medium to Strong)Present in both; part of the molecular "fingerprint".[3]
N-CH₃ Asymmetric Bend Absent~1450 (Medium)Confirms presence of a methyl group.[4]
N-CH₃ Symmetric Bend (Umbrella) Absent~1375 (Medium, Sharp)Highly diagnostic: A sharp, clear peak indicating a methyl group.[4]

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

This protocol describes a reliable method for preparing a solid sample for transmission FTIR spectroscopy. The KBr pellet method is a self-validating system; a well-prepared pellet will be transparent, and a poor one (cloudy, opaque) indicates issues with sample preparation that will compromise spectral quality.[7]

Step-by-Step Methodology
  • Sample and KBr Preparation (The Causality of Dryness):

    • Rationale: Potassium Bromide (KBr) is transparent to mid-IR radiation but is also hygroscopic. Any absorbed water will introduce a very broad O-H stretching band (~3400 cm⁻¹) and a H-O-H bending band (~1640 cm⁻¹), which can obscure important sample features, particularly the N-H stretching region.

    • Protocol: Gently heat 100-200 mg of spectroscopy-grade KBr in an oven at ~110°C for 2-4 hours to remove all traces of moisture. Cool and store in a desiccator. Ensure the dihydrophenazine sample is also completely dry.

  • Grinding and Mixing (Achieving Homogeneity):

    • Rationale: To avoid scattering of the IR beam (which causes a sloping baseline and poor signal), the particle size of the sample must be smaller than the wavelength of the IR radiation. Grinding ensures this and promotes homogeneous dispersion within the KBr matrix.

    • Protocol: In an agate mortar and pestle, place approximately 1-2 mg of the N-methyl dihydrophenazine sample and ~100 mg of the dried KBr. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Pressing (Creating an Optically Clear Disc):

    • Rationale: Applying high pressure to the KBr/sample mixture causes the KBr to flow and fuse into a transparent disc, trapping the sample molecules in the crystal lattice.

    • Protocol:

      • a. Transfer a small amount of the powdered mixture into the collar of a pellet press die.

      • b. Level the powder surface gently with a spatula.

      • c. Place the plunger into the collar and transfer the entire assembly to a hydraulic press.

      • d. Apply pressure (typically 7-10 tons) for 2-3 minutes. It is often beneficial to connect the die to a vacuum line during pressing to remove any trapped air, which can cause the pellet to be opaque.

      • e. Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

  • Data Acquisition and Analysis:

    • Rationale: A background spectrum of the empty sample chamber must be collected to ratio out instrument and atmospheric (CO₂, H₂O) absorptions from the final sample spectrum.

    • Protocol:

      • a. Place the KBr pellet into the spectrometer's sample holder.

      • b. Collect a background spectrum if one has not been recently recorded.

      • c. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

      • d. Analyze the resulting spectrum, labeling the key peaks corresponding to the N-methyl group and other functional groups.

G A Sample Preparation (Dry Sample & KBr) B Homogenization (Grind 1:100 Sample:KBr in Mortar) A->B Ensures no H₂O contamination C Pellet Formation (Transfer to Die Assembly) B->C Reduces IR scattering D Pressing (Apply 7-10 tons pressure under vacuum) C->D F Sample Scan (Place pellet in holder and acquire data) D->F Creates transparent disc E Background Scan (Collect spectrum of empty chamber) E->F Corrects for atmosphere (CO₂, H₂O) G Spectral Analysis (Identify characteristic N-CH₃ bands) F->G

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of N-methylated dihydrophenazines. The identification of this functional group is unambiguous when a comparative approach is used. The key diagnostic markers are the conclusive disappearance of the N-H stretching band (~3300-3500 cm⁻¹) and the simultaneous appearance of characteristic N-CH₃ vibrations, most notably the C-H stretches (~2960 and ~2870 cm⁻¹) and the sharp, symmetric C-H bend (~1375 cm⁻¹). By following a robust experimental protocol, researchers can confidently and efficiently confirm the success of N-methylation reactions, accelerating research and development in medicinal chemistry and materials science.

References

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General principles cited, specific URL not available for direct text)
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  • Wierzchowski, K. L., & Shugar, D. (1979). Conformation of the N(CH3)2 group in cytosine and in simple model pyrimidines and pyridines. Acta Biochimica Polonica, 26(1-2), 39-54. Retrieved from [Link]

  • Lim, E. C., & Li, Y. H. (1970). Vibronic Interactions between n 71"* and 71" 71"* States of Polycyclic Azines and Aromatic Aldehydes. The Journal of Chemical Physics, 52(12), 6416-6424. Retrieved from [Link]

  • Mattioda, A. L., et al. (2005). Infrared spectroscopy of matrix-isolated polycyclic aromatic compounds and their ions. 7. Phenazine, a dual substituted polycyclic aromatic nitrogen heterocycle. Advances in Space Research, 36(1), 126-132. Retrieved from [Link]

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  • Medhi, K. C. (1981). Characteristic vibrations of —N(CH3)2 and —N+(CH3)3 groups in dimethyl aminophenols and their methiodides. Journal of the Chemical Society, Faraday Transactions 2, 77(9), 1633-1640. Retrieved from [Link]

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Comparative

A Comparative Guide to Redox Standards: Ferrocene vs. Decamethyl-1,4-dihydropyrazine (DMPZ)

For Researchers, Scientists, and Drug Development Professionals In the landscape of electrochemical analysis, the selection of a reliable internal redox standard is paramount for ensuring the accuracy, reproducibility, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of electrochemical analysis, the selection of a reliable internal redox standard is paramount for ensuring the accuracy, reproducibility, and comparability of data. For decades, ferrocene has been the benchmark against which other redox-active species are measured. However, the emergence of novel organic redox systems, such as Decamethyl-1,4-dihydropyrazine (DMPZ), presents new possibilities and potential advantages. This guide provides an in-depth, objective comparison of the performance of DMPZ and ferrocene as redox standards, supported by fundamental electrochemical principles and available data for structurally related compounds.

The Critical Role of an Internal Redox Standard

In non-aqueous electrochemistry, the potential of a reference electrode can be prone to drift due to factors like liquid junction potentials and solvent evaporation. An internal standard, a stable redox-active compound added to the electrochemical cell, provides a constant and reliable reference point within the system. By reporting the potentials of an analyte relative to the formal potential (E½) of the internal standard, researchers can ensure the validity and comparability of their data across different experiments and laboratories.[1]

Ferrocene: The Established Benchmark

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, has long been the gold standard for internal redox referencing.[1] Its appeal lies in a combination of desirable electrochemical and physical properties.

Electrochemical Behavior: Ferrocene undergoes a well-behaved, reversible one-electron oxidation to form the ferrocenium cation (Fc⁺).[1] This process is characterized by a stable and well-defined redox potential in a wide array of organic solvents. The reversibility of the Fc/Fc⁺ couple is a key attribute, typically exhibiting a peak-to-peak separation (ΔEp) in cyclic voltammetry close to the theoretical value of 59 mV for a one-electron process.

Stability: The ferrocene molecule is remarkably stable, both in its neutral and oxidized (ferrocenium) forms, in many common electrochemical media.[2] This stability ensures that the standard does not degrade during the course of an experiment, which would lead to a drift in the reference potential.

Solvent Dependence: A notable characteristic of ferrocene is the dependence of its redox potential on the solvent and supporting electrolyte.[1] This is attributed to the interactions between the solvent molecules and the iron center of the ferrocene/ferrocenium couple. While this is a well-documented phenomenon, it necessitates careful consideration and reporting of the experimental conditions.

Decamethyl-1,4-dihydropyrazine (DMPZ): A Potential Organic Alternative

Decamethyl-1,4-dihydropyrazine (DMPZ) is a fully N-methylated derivative of a dihydropyrazine. While not as extensively characterized as ferrocene as a redox standard, its structural features and the known electrochemical behavior of related dihydropyrazine systems suggest it as a compelling candidate.

Electrochemical Behavior: 1,4-dihydropyrazine derivatives are known to undergo oxidation to form stable radical cations and dications. The permethylation of the dihydropyrazine ring in DMPZ is expected to enhance the stability of these oxidized species. The electron-donating nature of the methyl groups should also lower the oxidation potential compared to the unsubstituted parent compound. The oxidation is anticipated to be a reversible one-electron process, a critical feature for a good redox standard.

Stability: The stability of the radical cation is a crucial factor for any potential redox standard. For dihydropyrazine systems, the stability of the radical cation is influenced by the substituents on the ring. Methyl groups, being electron-donating, are expected to stabilize the positive charge on the nitrogen atoms, thereby increasing the persistence of the DMPZ radical cation.

Solvent Independence: A potential key advantage of a sterically hindered, charge-delocalized organic radical cation like that of DMPZ is a reduced dependence of its redox potential on the solvent. The bulky methyl groups could shield the charged nitrogen centers from extensive solvent interaction, a desirable feature for a universal redox standard. This is analogous to how decamethylferrocene shows less solvent dependence than ferrocene.[3]

Head-to-Head Comparison: DMPZ vs. Ferrocene

FeatureDecamethyl-1,4-dihydropyrazine (DMPZ)Ferrocene
Redox Couple DMPZ / DMPZ⁺•Fc / Fc⁺
Nature Organic, Nitrogen HeterocycleOrganometallic
Electron Transfer Expected 1e⁻ oxidation1e⁻ oxidation
Reversibility Expected to be reversibleHighly reversible
Redox Potential Expected to be lower than ferrocene~+0.64 V vs. SHE (solvent dependent)[3]
Stability of Oxidized Form Radical cation stability enhanced by methyl groupsFerrocenium is generally stable
Solvent Dependence Potentially less solvent-dependent due to steric shieldingRedox potential is known to be solvent-dependent[1]
Availability & Cost Likely requires custom synthesisReadily available and relatively inexpensive

Experimental Protocols

General Protocol for Cyclic Voltammetry with an Internal Standard

This protocol outlines the general steps for using an internal redox standard in a cyclic voltammetry experiment.

1. Materials and Reagents:

  • Analyte of interest

  • Internal standard (Ferrocene or DMPZ)

  • Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/AgCl, or a pseudo-reference electrode)

  • Counter electrode (e.g., platinum wire)

2. Solution Preparation:

  • Prepare a stock solution of the supporting electrolyte in the chosen solvent.

  • Prepare a stock solution of the analyte of interest in the electrolyte solution.

  • Prepare a stock solution of the internal standard in the electrolyte solution.

3. Electrochemical Measurement:

  • Assemble the three-electrode cell with the electrolyte solution.

  • Record a background cyclic voltammogram of the electrolyte solution to ensure no interfering redox processes are present in the potential window of interest.

  • Add the analyte to the cell and record its cyclic voltammogram.

  • Add the internal standard to the cell and record the final cyclic voltammogram.

4. Data Analysis:

  • Determine the anodic (Epa) and cathodic (Epc) peak potentials for the internal standard.

  • Calculate the formal potential (E½) of the internal standard using the equation: E½ = (Epa + Epc) / 2.

  • Report the potentials of the analyte's redox features relative to the E½ of the internal standard (e.g., E vs. Fc/Fc⁺).

Visualization of Concepts

Workflow for Evaluating a New Redox Standard

G cluster_0 Compound Synthesis & Purification cluster_1 Electrochemical Characterization cluster_2 Comparative Analysis cluster_3 Validation synthesis Synthesize and purify the candidate compound (DMPZ) cv_initial Cyclic Voltammetry (various solvents and scan rates) synthesis->cv_initial Characterize reversibility Determine Reversibility (ΔEp, ipa/ipc) cv_initial->reversibility Analyze stability_test Bulk Electrolysis and Spectroelectrochemistry reversibility->stability_test Assess comparison Compare E½, ΔEp, and stability against Ferrocene stability_test->comparison Benchmark solvent_effects Investigate Solvent Dependence comparison->solvent_effects Further Investigate validation Use as internal standard for a known analyte and compare results solvent_effects->validation Validate

Caption: A logical workflow for the comprehensive evaluation of a new redox standard candidate like DMPZ.

Structural Comparison

Caption: Simplified structural representations of Ferrocene and DMPZ, highlighting their core differences.

Conclusion and Future Outlook

Ferrocene remains the undisputed and readily accessible redox standard for a vast range of non-aqueous electrochemical studies. Its well-documented behavior and commercial availability make it the first choice for most applications.

Decamethyl-1,4-dihydropyrazine, on the other hand, represents a promising, albeit less explored, frontier in the development of purely organic redox standards. The potential for reduced solvent dependency and a tunable redox potential through synthetic modification makes DMPZ and related dihydropyrazines an exciting area for future research. For scientists working in specialized areas where the properties of ferrocene are limiting (e.g., overlapping redox potentials with an analyte, or extreme solvent conditions), the development and characterization of robust organic standards like DMPZ could be highly beneficial.

Further experimental validation of the electrochemical properties of DMPZ, including its formal potential in various solvents, the stability of its radical cation, and a direct comparison of its solvent dependency against ferrocene, is necessary to fully establish its utility as a mainstream redox standard.

References

  • Does anyone know good electrochemical references for organic solvents other than Ferrocene? ResearchGate. Available at: [Link]

  • Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene. RSC Publishing. Available at: [Link]

  • Cyclic Voltammetry Experiment Guide. Scribd. Available at: [Link]

  • Cyclic Voltammetry CV: Measuring Redox Potentials and Currents. JoVE. Available at: [Link]

  • Protocol for cyclic voltammetry. iGEM. Available at: [Link]

  • A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. MTX Labs. Available at: [Link]

  • Organic redox flow batteries in non-aqueous electrolyte solutions. ResearchGate. Available at: [Link]

  • On Choosing Ferrocene as an Internal Reference Redox Scale for Voltammetric Measurements. Medwin Publishers. Available at: [Link]

  • Electrochemical nomenclature, standards, etc. stason.org. Available at: [Link]

  • Synthesis and reactivity of a 1,4-dihydropyrazine derivative. Elsevier. Available at: [Link]

  • Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

  • Electrochemical Science and Technology Information Resource -- Nomenclature. University of North Carolina. Available at: [Link]

  • Terminology of electrochemical methods of analysis. IUPAC. Available at: [Link]

  • New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. ResearchGate. Available at: [Link]

  • Organic redox flow batteries in non-aqueous electrolyte solutions. Chemical Society Reviews. Available at: [Link]

  • Recent advancements in rational design of non-aqueous organic redox flow batteries. Sustainable Energy & Fuels. Available at: [Link]

  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI. Available at: [Link]

  • ACS Research Data Guidelines. ACS Publications. Available at: [Link]

  • Perspectives on the Redox Chemistry of Organic Electrode Materials in Lithium Batteries. ACS Publications. Available at: [Link]

  • Review on Redox-Active Organic Compounds for All-Organic Batteries. ResearchGate. Available at: [Link]

  • Recommendations and Technical Reports. IUPAC. Available at: [Link]

  • Electrochemical and EPR characterization of 1,4-dihydropyridines. Reactivity towards alkyl radicals. PubMed. Available at: [Link]

  • Synthesis and reactivity of a 1,4-dihydropyrazine derivative. ResearchGate. Available at: [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. Available at: [Link]

  • Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. MDPI. Available at: [Link]

  • Protic Processes in an Extended Pyrazinacene: The Case of Dihydrotetradecaazaheptacene. PMC. Available at: [Link]

  • Radical Cations•+: Generation, Reactivity, Stability. Macmillan Group. Available at: [Link]

  • Reduction Potential Prediction of Some Aromatic Nitrogen Containing Molecules. The Royal Society of Chemistry. Available at: [Link]

  • Metal Coordination Complexes as Redox Mediators in Regenerative Dye-Sensitized Solar Cells. MDPI. Available at: [Link]

  • Electrochemical and EPR Characterization of 1,4-dihydropyridines. Reactivity Towards Alkyl Radicals. ResearchGate. Available at: [Link]

  • A Quantitative Metric for Organic Radical Stability and Persistence Using Thermodynamic and Kinetic Features. Publications. Available at: [Link]

  • 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. Available at: [Link]

  • An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. MDPI. Available at: [Link]

  • Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. Semantic Scholar. Available at: [Link]

  • Stable radical versus reversible σ-bond formation of (porphyrinyl)dicyanomethyl radicals. Chemical Communications. Available at: [Link]

Sources

Validation

A Comparative Guide to the Calculation of the Diffusion Coefficient of 2,5-Dimethylpyrazine using the Randles-Sevcik Equation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the diffusion coefficient (D) is a critical parameter that governs the transport properties of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the diffusion coefficient (D) is a critical parameter that governs the transport properties of a drug molecule in a given medium. This value is paramount in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and it plays a pivotal role in the design of drug delivery systems. This guide provides an in-depth, technical comparison for the determination of the diffusion coefficient of 2,5-dimethylpyrazine (DMPZ), a heterocyclic compound of interest in medicinal chemistry, utilizing the principles of cyclic voltammetry and the Randles-Sevcik equation.

As a self-validating system, this guide will not only detail the experimental protocol for DMPZ but will also include a comparative analysis with a well-established electrochemical standard, ferrocene. This approach allows for the validation of the experimental setup and provides a relative measure of DMPZ's diffusion characteristics.

The Theoretical Foundation: The Randles-Sevcik Equation

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of a species in solution.[1] By applying a linearly varying potential to a working electrode and measuring the resulting current, a voltammogram is generated, which provides a wealth of information about the analyte's electrochemical properties. For a reversible, diffusion-controlled redox process, the relationship between the peak current (ip) and the scan rate (ν) is described by the Randles-Sevcik equation.[2]

The equation is expressed as:

ip = (2.69 x 105) n3/2ACD1/2ν1/2

Where:

  • ip : Peak current in Amperes (A)

  • n : Number of electrons transferred in the redox event

  • A : Electrode area in cm2

  • C : Concentration of the analyte in mol/cm3

  • D : Diffusion coefficient in cm2/s

  • ν : Scan rate in V/s

This equation underscores a crucial relationship: for a diffusion-controlled process, the peak current is directly proportional to the square root of the scan rate.[3] A linear plot of ip versus ν1/2 is a hallmark of such a system and the slope of this plot can be used to calculate the diffusion coefficient.[4]

Experimental Protocol: A Tale of Two Molecules

To ensure the integrity of our measurements, we will perform cyclic voltammetry on both our target molecule, DMPZ, and a standard, ferrocene. Ferrocene is widely used as an internal reference in non-aqueous electrochemistry due to its well-behaved, reversible one-electron oxidation.

Materials and Reagents
  • 2,5-Dimethylpyrazine (DMPZ), 98% or higher purity

  • Ferrocene, 98% or higher purity

  • Anhydrous acetonitrile (CH3CN), electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade (≥99.0%)

  • Working electrode: Glassy carbon electrode (e.g., 3 mm diameter)

  • Reference electrode: Ag/Ag+ (e.g., 0.01 M AgNO3 in 0.1 M TBAPF6/CH3CN)

  • Counter electrode: Platinum wire

  • Polishing materials: 0.3 and 0.05 µm alumina slurry on polishing pads

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Potentiostat

Solution Preparation
  • Supporting Electrolyte Solution (0.1 M TBAPF6 in CH3CN): In a fume hood, dissolve the appropriate mass of TBAPF6 in anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M. This solution will be used as the solvent for both the analyte and the standard.

  • Analyte Solution (1 mM DMPZ): Prepare a 1 mM solution of DMPZ by dissolving the required mass in the 0.1 M TBAPF6/CH3CN supporting electrolyte solution.

  • Standard Solution (1 mM Ferrocene): Prepare a 1 mM solution of ferrocene by dissolving the required mass in the 0.1 M TBAPF6/CH3CN supporting electrolyte solution.

Electrochemical Measurement Workflow

The following diagram illustrates the key steps in the experimental procedure:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish Working Electrode C Assemble 3-Electrode Cell A->C B Prepare Analyte & Standard Solutions B->C D Run Blank CV (Supporting Electrolyte) C->D Validate Electrolyte E Run CV of Analyte (DMPZ) D->E F Run CV of Standard (Ferrocene) D->F G Extract Peak Currents (ip) at various ν E->G F->G H Plot ip vs. ν¹/² G->H I Calculate Diffusion Coefficient (D) H->I From Slope data_analysis_flow A Cyclic Voltammograms at various scan rates (ν) B Extract Anodic Peak Currents (ipa) A->B C Calculate ν¹/² A->C D Plot ipa vs. ν¹/² B->D C->D E Perform Linear Regression D->E F Obtain Slope E->F G Randles-Sevcik Equation F->G H Calculate Diffusion Coefficient (D) G->H

Data analysis workflow for calculating the diffusion coefficient.
Comparative Data Table
ParameterFerrocene (Standard)2,5-Dimethylpyrazine (DMPZ)
Concentration (C)1 mM1 mM
Number of electrons (n)11 (assumed)
Electrode Area (A)Value to be determinedValue to be determined
Slope of ip vs. ν1/2 plotExperimental ValueExperimental Value
Calculated Diffusion Coefficient (D) ~2.3 x 10-5 cm2/s [4]Calculated Experimental Value

Note: The diffusion coefficient of ferrocene in acetonitrile is a well-established value and serves as a benchmark for the experimental setup. [4]

Discussion and Interpretation

The calculated diffusion coefficient for ferrocene should be in good agreement with the literature value. [4]Any significant deviation may indicate issues with the experimental setup, such as inaccurate electrode area, concentration, or uncompensated resistance.

The diffusion coefficient of DMPZ can then be compared to that of ferrocene. A smaller diffusion coefficient for DMPZ would suggest that it diffuses more slowly in the acetonitrile solution. This could be due to a larger molecular size, greater interaction with the solvent, or other structural factors. This comparative analysis provides a robust validation of the experimentally determined diffusion coefficient for DMPZ.

Conclusion

This guide provides a comprehensive framework for the determination of the diffusion coefficient of 2,5-dimethylpyrazine using cyclic voltammetry and the Randles-Sevcik equation. By employing a comparative approach with a well-known standard, ferrocene, researchers can obtain a reliable and validated measure of this crucial physicochemical parameter. This information is invaluable for drug development professionals in the early stages of candidate selection and formulation design, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Randles–Sevcik equation - Wikipedia. Available at: [Link]

  • Understanding the Randles-Sevcik Equation: A Powerful Tool for Electrochemistry Research. (2023, February 28). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments. Available at: [Link]

  • Estimation of diffusion coefficients from voltammetric signals by support vector and gaussian process regression - PMC. Available at: [Link]

  • Randles-Sevcik equation: The Cyclic Voltammetry peak current (Ip) - PSIBERG. (2022, August 9). Available at: [Link]

  • Randles–Sevcik Equation Calculator - CalcTool. (2022, July 1). Available at: [Link]

  • Randles–Ševčík Equation - Pine Research Instrumentation. (2024, September 26). Available at: [Link]

  • Theory in Practice: Testing the Limits of the Randles–Ševčík Equation | ACS Electrochemistry. (2026, January 26). Available at: [Link]

  • Practical Applications of the Randles-Sevcik Equation - YouTube. (2024, February 15). Available at: [Link]

  • Determination of diffusion coefficient of electroactive elements through Randles-Sevcik equation by Cyclic Voltammetry - OrigaLys. (2025, July 22). Available at: [Link]

  • How do I calculate the diffusion coefficient from Randles- Sevcik equation which describe the effect of scan rate on the peak current? | ResearchGate. (2016, January 9). Available at: [Link]

  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - MDPI. (2021, April 12). Available at: [Link]

  • Protocol for cyclic voltammetry - iGEM. Available at: [Link]

  • EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. Available at: [Link]

  • Cyclic Voltammetry Experiment - Laboratory Course in Electrochemistry - Gamry Instruments. Available at: [Link]

  • Lab 1: Cyclic Voltammetry - Chemistry LibreTexts. (2025, March 23). Available at: [Link]

  • Calculation of Diffusion Coefficients and Layer Thickness for Oxidation the Ferrocene using Voltammetry Technique - ResearchGate. Available at: [Link]

  • The measurement of the diffusion coefficients of ferrocene and ferrocenium and their temperature dependence in acetonitrile using double potential step microdisk electrode chronoamperometry - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5,10-dihydro-5,10-dimethylphenazine

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 5,10-dihydro-5,10-dimethylphenazine (CAS RN: 15546-75-5). As a compound utilized in advanced materials research, including...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 5,10-dihydro-5,10-dimethylphenazine (CAS RN: 15546-75-5). As a compound utilized in advanced materials research, including organic electronics and as a building block in synthetic chemistry, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in the core principles of chemical causality and regulatory compliance.

Foundational Safety: Hazard Assessment & Risk Profile

The cornerstone of any disposal procedure is a thorough understanding of the substance's intrinsic hazards. 5,10-dihydro-5,10-dimethylphenazine is classified as acutely toxic and an irritant.[2] Its disposal pathway is dictated by this hazard profile. Aromatic amines as a class are noted for their potential health hazards and environmental toxicity, necessitating careful handling to prevent exposure and release.[3][4]

Table 1: GHS Hazard Profile for 5,10-dihydro-5,10-dimethylphenazine

Hazard Class GHS Classification Hazard Statement
Acute Toxicity (Oral) Danger H301: Toxic if swallowed[2]
Acute Toxicity (Dermal) Danger H311: Toxic in contact with skin[2]
Acute Toxicity (Inhalation) Danger H331: Toxic if inhaled[2]
Skin Corrosion/Irritation Warning H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Warning H319: Causes serious eye irritation[2]

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[2] |

This data underscores that casual or improper disposal methods, such as drain disposal, are unacceptable due to the compound's acute toxicity to human health and potential harm to aquatic ecosystems.[4][5]

Pre-Disposal Protocol: Waste Segregation & Containment

Effective waste management begins at the point of generation. The primary cause of laboratory chemical accidents is the improper mixing of incompatible waste streams. Therefore, a disciplined segregation protocol is a self-validating system for safety.

Step-by-Step Waste Segregation Methodology:

  • Identify Waste Streams: Differentiate between the following categories:

    • Pure or Concentrated Compound: Unused or expired solid 5,10-dihydro-5,10-dimethylphenazine.

    • Grossly Contaminated Labware: Items with visible solid residue (e.g., weigh boats, spatulas, flasks).

    • Dilute Liquid Waste: Solutions containing the compound (e.g., from reaction workups or analytical procedures). Note the solvent, as this will determine the final liquid waste stream (e.g., halogenated vs. non-halogenated).

    • Contaminated Sharps: Needles or other sharps that have contacted the compound.

    • Contaminated PPE: Gloves, bench liners, etc., with incidental contact.

  • Select Appropriate Waste Containers:

    • For solids and contaminated labware, use a wide-mouth, sealable polyethylene (HDPE) container.

    • For liquid waste, use a designated, chemically-compatible solvent waste container with a screw cap. Ensure the container material is compatible with the solvent used.

    • For sharps, use a designated puncture-proof sharps container.

  • Execute Proper Labeling: All waste containers must be clearly labeled before the first item of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5,10-dihydro-5,10-dimethylphenazine".

    • The CAS Number: "15546-75-5".

    • An accurate list of all contents, including solvents.

    • The appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).

Mandatory Personal Protective Equipment (PPE)

Given the compound's high acute toxicity via multiple exposure routes, a stringent PPE protocol is non-negotiable.

Table 2: Required PPE for Handling 5,10-dihydro-5,10-dimethylphenazine Waste

Task Body/Clothing Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid Compound Chemical-resistant lab coat Nitrile gloves (double-gloving recommended) ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles Required if not in a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges.
Handling Liquid Solutions Chemical-resistant lab coat Nitrile gloves Chemical splash goggles and/or face shield Required if not in a certified chemical fume hood.

| Packaging Waste Containers | Standard lab coat | Nitrile gloves | Safety glasses | Not typically required if containers are sealed. |

Spill Management: Immediate Response Protocol

In the event of a spill, a rapid and correct response is critical to mitigate exposure.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Increase ventilation in the area. If the spill is significant, perform this step only if it can be done without further exposure.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 2, including respiratory protection.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[6][7] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., toluene, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Approved Disposal Pathway: Professional Management

The only acceptable method for the final disposal of 5,10-dihydro-5,10-dimethylphenazine is through a licensed and approved hazardous waste management company.[5][6] This ensures compliance with all local, state, and federal regulations.

Prohibited Actions:

  • DO NOT dispose of this chemical down the drain.[5] Its toxic properties pose a significant threat to aquatic ecosystems.[3]

  • DO NOT dispose of in regular trash. This can expose custodial staff and lead to environmental contamination.[6]

  • DO NOT attempt to chemically neutralize the compound in the lab without a validated and EHS-approved procedure. Reactions can be unpredictable and may generate more hazardous byproducts.

The professional waste contractor will likely use high-temperature incineration at a permitted facility. While effective for destroying the toxic compound, this process can generate nitrogen oxides (NOx), which are atmospheric pollutants.[8] This highlights the importance of minimizing waste generation at the source.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 5,10-dihydro-5,10-dimethylphenazine from generation to final disposal.

G Start Waste Generation (5,10-dihydro-5,10-dimethylphenazine) Identify Step 1: Identify Waste Stream Start->Identify Solid Solid Waste (Pure compound, contaminated labware) Identify->Solid solid Liquid Liquid Waste (Solutions in solvent) Identify->Liquid liquid PPE Contaminated PPE (Gloves, bench liners) Identify->PPE ppe Segregate Step 2: Segregate & Contain in Properly Labeled Waste Container Solid->Segregate Liquid->Segregate PPE->Segregate Store Step 3: Store Container in Designated Satellite Accumulation Area Segregate->Store Spill Spill Occurs SpillProtocol Execute Spill Management Protocol Spill->SpillProtocol SpillProtocol->Segregate Store->Spill ArrangePickup Step 4: Arrange Pickup by Licensed Hazardous Waste Contractor Store->ArrangePickup End Proper Disposal Complete ArrangePickup->End

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Phenazine, 5,10-dihydro-5,10-dimethyl-

This guide provides essential, in-depth safety and logistical information for researchers, scientists, and drug development professionals handling Phenazine, 5,10-dihydro-5,10-dimethyl- (CAS No. 15546-75-5).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety and logistical information for researchers, scientists, and drug development professionals handling Phenazine, 5,10-dihydro-5,10-dimethyl- (CAS No. 15546-75-5). Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to ensure a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

Phenazine, 5,10-dihydro-5,10-dimethyl-, a derivative of the phenazine core structure, is a versatile research compound.[1] However, its utility is accompanied by significant health hazards that necessitate stringent safety protocols. The primary risks associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[2][3][4] Inhalation may also lead to respiratory tract irritation.[4]

Given these hazards, a multi-faceted approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is your first and most critical line of defense. The following protocols are designed to provide maximum protection during the handling of Phenazine, 5,10-dihydro-5,10-dimethyl-.

Eye and Face Protection

Due to the risk of serious eye irritation, appropriate eye and face protection is mandatory.[2][3][4]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.

  • Recommended for High-Risk Operations: A face shield worn in conjunction with safety goggles, especially when handling large quantities or if there is a significant risk of splashing.

Causality: The tight seal of goggles prevents airborne particles and accidental splashes from reaching the sensitive tissues of the eye. A face shield offers an additional layer of protection for the entire face.

Skin and Body Protection

To prevent skin contact and subsequent irritation or absorption, appropriate skin and body protection must be worn.[2][3][4]

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Impermeable Gown: For procedures with a higher risk of splashes or spills, an impermeable gown that closes in the back is recommended.[5]

  • Full-Body Suit: In the event of a large-scale spill or when cleaning a contaminated area, a disposable full-body suit should be utilized.

Causality: Phenazine, 5,10-dihydro-5,10-dimethyl- can be absorbed through the skin.[2][3] A barrier in the form of a lab coat or gown prevents direct contact.

Hand Protection

Selecting the correct gloves is critical for preventing dermal exposure. While nitrile gloves are a common and generally effective choice for many laboratory chemicals, it is essential to consider the specific breakthrough time for the solvent being used with Phenazine, 5,10-dihydro-5,10-dimethyl-.

Glove MaterialGeneral SuitabilityKey Considerations
Nitrile GoodOffers good resistance to a wide range of chemicals and is a suitable primary choice.[6]
Neoprene ExcellentProvides excellent protection against a broad spectrum of chemicals, including many solvents.
Latex PoorNot recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile and neoprene.

Expert Insight: Always double-glove when handling this compound. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing your skin.

Respiratory Protection

Given that Phenazine, 5,10-dihydro-5,10-dimethyl- is harmful if inhaled, respiratory protection is a critical component of your safety protocol, particularly when working with the powdered form or when there is a potential for aerosolization.[2][3][4]

  • In a Fume Hood: If all handling of the solid is performed within a certified chemical fume hood, additional respiratory protection may not be necessary.

  • On an Open Bench or with Inadequate Ventilation: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[6][7]

Causality: The fine particles of the solid can become airborne and easily inhaled. A respirator with the appropriate cartridges will filter out these harmful particles and any organic vapors that may be present.

Operational and Disposal Plans: A Step-by-Step Approach

Proper PPE is most effective when integrated into a comprehensive plan for handling and disposal.

Safe Handling Workflow

The following workflow is designed to minimize exposure risk at each step of the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution to reaction vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose_waste Dispose of waste in labeled containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE in correct order cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash hands thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of Phenazine, 5,10-dihydro-5,10-dimethyl-.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Isolate: If it is safe to do so, isolate the spill area to prevent it from spreading.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain and Clean: Use a spill kit with an absorbent material appropriate for chemical spills to contain and clean up the spill.

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[8]

Waste Disposal

All waste contaminated with Phenazine, 5,10-dihydro-5,10-dimethyl-, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep this waste separate from general laboratory waste.

  • Labeling: Use clearly labeled, sealed containers for all hazardous waste.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7][9]

The following decision tree can guide the disposal process:

start Waste Generated is_contaminated Is the item contaminated with the compound? start->is_contaminated dispose_hazardous Dispose as Hazardous Waste is_contaminated->dispose_hazardous Yes dispose_regular Dispose as Regular Waste is_contaminated->dispose_regular No package_label Package and label according to institutional guidelines dispose_hazardous->package_label

Caption: Decision workflow for the disposal of waste.

Conclusion: A Culture of Safety

The safe handling of Phenazine, 5,10-dihydro-5,10-dimethyl- is paramount for the well-being of laboratory personnel. By understanding the inherent hazards and diligently applying the detailed PPE, operational, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. A proactive approach to safety is not just a requirement; it is the cornerstone of sound scientific practice.

References

  • Personal protective equipment for handling Endophenazine A - Benchchem. (URL: )
  • 5,10-Dihydro-5,10-dimethylphenazine | C14H14N2 | CID 288679 - PubChem. (URL: [Link])

  • PHENAZINE - MP Biomedicals. (URL: [Link])

  • Proper Disposal Procedures for PHENAZ (Phenazopyridine) - Benchchem. (URL: )
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (URL: [Link])

Sources

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